1,4-Bis(2,2,2-trifluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216517 | |
| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66300-61-6 | |
| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and safety information, presented in a format tailored for research and development applications.
Introduction
This compound is an aromatic ether characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups (-OCH₂CF₃). The incorporation of the trifluoroethoxy moiety imparts unique properties to the molecule, including enhanced thermal and metabolic stability, and increased lipophilicity, which can improve membrane permeability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. Notably, it serves as a key intermediate in the synthesis of the antiarrhythmic drug, flecainide.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈F₆O₂ | [1] |
| Molecular Weight | 274.16 g/mol | [1] |
| CAS Number | 66300-61-6 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point | 216.2 °C at 760 mmHg | [1] |
| Density | 1.348 g/cm³ | [1] |
| Flash Point | 91.3 °C | [1] |
| Vapor Pressure | 0.208 mmHg at 25 °C | [1] |
| Solubility | Low water solubility. Soluble in chloroform and other organic solvents. | [2][3] |
| Refractive Index | 1.404 | [1] |
Spectral Data for Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. The four aromatic protons are chemically equivalent, and the two methylene groups of the trifluoroethoxy substituents are also equivalent.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.0 | Singlet | 4H, Aromatic (C₆H₄) |
| ~4.4 | Quartet | 4H, Methylene (-OCH₂CF₃) | |
| ¹³C | ~153 | Singlet | 2C, Aromatic (C-O) |
| ~123 (q, J ≈ 276 Hz) | Quartet | 2C, Trifluoromethyl (-CF₃) | |
| ~116 | Singlet | 4C, Aromatic (C-H) | |
| ~67 (q, J ≈ 35 Hz) | Quartet | 2C, Methylene (-OCH₂) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3150 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Methylene (-CH₂-) |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |
| ~1000-1100 | C-O-C stretch (ether linkage) | Aryl ether |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. Expected ions include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3]
| Ion Species | Calculated Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 275.050 |
| [M+Na]⁺ | 297.032 |
| [M+K]⁺ | 313.006 |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis
This method involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a trifluoroethylating agent in the presence of a base.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in acetone (1.02 L).
-
Addition of Hydroquinone: Slowly add a solution of hydroquinone (1.0 mol) in acetone (1.1 L) to the mixture over a period of 2 hours.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Work-up:
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add chloroform (2 L) and water (2 L).
-
Separate the chloroform layer, and wash the aqueous layer twice with chloroform (1 L each).
-
Combine the organic layers and wash with water (1 L).
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the dried solution under vacuum.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the product by filtration and wash with hexane.
-
Further product can be obtained by concentrating the filtrate.
-
A typical yield of this compound is approximately 88%.
-
Ullmann Condensation
This copper-catalyzed cross-coupling reaction involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst.
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol:
-
Formation of Alkoxide: To a stirred suspension of sodium hydride in N,N-dimethylformamide (DMF), add 2,2,2-trifluoroethanol.
-
Addition of Reactants: To this mixture, add 1,4-dibromobenzene and cupric bromide.
-
Reaction: Heat the reaction mixture to approximately 100°C for two hours.
-
Work-up:
-
Quench the reaction by pouring it into ice water.
-
Acidify the mixture with hydrochloric acid.
-
-
Purification:
-
Collect the precipitated white solid by filtration.
-
The structure can be confirmed by infrared spectral analysis.
-
This method can yield up to 99% of the desired product.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][4]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4]
-
First Aid:
-
If swallowed: Get medical help. Rinse mouth.[4]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Applications
The unique properties imparted by the trifluoroethoxy groups make this compound a valuable compound in several areas of research and development:
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of flecainide, an antiarrhythmic drug.
-
Drug Design: The trifluoroethoxy moiety is incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and bioavailability.[3]
-
Materials Science: The compound's thermal stability and specific electronic properties make it a candidate for the development of advanced polymers and liquid crystals.[3]
This technical guide provides a solid foundation for researchers working with this compound. By understanding its synthesis, properties, and handling requirements, scientists can effectively utilize this versatile compound in their research endeavors.
References
An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Physicochemical Properties
This compound is an aromatic organic compound characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups.[1][2] This substitution pattern imparts unique properties to the molecule, including high thermal stability and hydrophobicity, making it a compound of interest for various applications.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66300-61-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈F₆O₂ | [2][3][4][5] |
| Molecular Weight | 274.16 g/mol | [1][5] |
| Appearance | White solid or powder | [6] |
| Melting Point | 71-79 °C | [4][5][6][7] |
| Boiling Point | 216.2 °C at 760 mmHg | [4] |
| Density | 1.348 g/cm³ | [4] |
| Flash Point | 91.3 °C | [4] |
| Vapor Pressure | 0.208 mmHg at 25 °C | [4] |
| Refractive Index | 1.404 | [4] |
| Storage | Sealed in a dry place at room temperature or refrigerated (2-8°C) for long-term storage. | [3][8] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [9] |
| Synonyms | 1,4-Di(2,2,2-trifluoroethoxy)benzene, Benzene, 1,4-bis(2,2,2-trifluoroethoxy)- | [2][4] |
| InChI | InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | [2][4][9] |
| InChI Key | ZHUBFESHPMGIDZ-UHFFFAOYSA-N | [1][2][9] |
| SMILES | O(CC(F)(F)F)C1=CC=C(OCC(F)(F)F)C=C1 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through two main strategies: the Williamson ether synthesis starting from hydroquinone (1,4-dihydroxybenzene) or an Ullmann condensation involving a p-dihalobenzene.[1]
Method 1: Williamson Ether Synthesis from Hydroquinone
This method involves the reaction of hydroquinone with a 2,2,2-trifluoroethylating agent in the presence of a base.
Experimental Protocol:
A mixture of 2.42 moles (334.4 g) of potassium carbonate and 2.2 moles (510.6 g) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liters of acetone is prepared. To this mixture, a solution of 1.0 mole (110 g) of hydroquinone in 1.1 liters of acetone is added slowly over a 2-hour period. The reaction mixture is then heated at reflux for 24 hours. Following the reaction, the mixture is evaporated. The residue is taken up in 2 liters of chloroform and 2 liters of water. The chloroform layer is separated, and the aqueous layer is extracted twice more with 1 liter of chloroform each time. The combined chloroform extracts are washed with 1 liter of water, dried over magnesium sulfate, and then concentrated under vacuum. Hexane is added to the residue to precipitate the solid product, which is collected by filtration and washed with hexane. This procedure yields approximately 241 g (88%) of this compound with a melting point of 75-77 °C.[7]
Williamson Ether Synthesis Workflow
Method 2: Ullmann Condensation from 1,4-Dibromobenzene
This copper-catalyzed nucleophilic substitution reaction involves the coupling of an aryl halide, such as 1,4-dibromobenzene, with 2,2,2-trifluoroethanol.[1]
Experimental Protocol:
To a mixture of 0.20 moles (9.6 g) of 50% sodium hydride in 40 ml of N,N-dimethylformamide (DMF), 40 ml of 2,2,2-trifluoroethanol is added. Subsequently, 0.034 moles (8.0 g) of 1,4-dibromobenzene and 0.006 moles (1.0 g) of cuprous iodide are added to the mixture. The reaction mixture is heated at its reflux temperature for 4 hours. After cooling to approximately 25°C, the mixture is filtered, and the residue is washed with DMF. The filtrate is then poured into water, and the resulting precipitate is collected by filtration. The crude product is dissolved in diethyl ether, filtered, and the filtrate is evaporated to yield a solid residue. This residue is washed with hexane and dried to give 7.3 g (80% yield) of this compound with a melting point of 77-79 °C.[6]
An alternative procedure utilizes cupric bromide as the catalyst. To a suspension of sodium hydride in 40 ml of DMF, 20 ml (27.4 g) of 2,2,2-trifluoroethanol is added. To this mixture, 0.034 moles (8.0 g) of 1,4-dibromobenzene and 1.0 g of cupric bromide are added. The reaction mixture is heated to about 100°C for two hours, then quenched with ice water. Acidification with hydrochloric acid and subsequent filtration yields 9.2 g (99%) of the white solid product.[6]
Ullmann Condensation Workflow
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of the antiarrhythmic drug flecainide.[6][8] The presence of the trifluoroethoxy groups can enhance metabolic stability and membrane permeability, which are desirable properties in drug candidates.[1]
Beyond its role in pharmaceuticals, the unique electronic properties and thermal stability imparted by the fluorine atoms make this compound a subject of interest in materials science.[1][2] It has potential applications in the development of liquid crystals, polymers, and as an additive in organic solar cells to reduce charge carrier recombination.[1][10]
Safety and Handling
This compound is classified as harmful.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advised to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8]
References
- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 2. CAS 66300-61-6: this compound [cymitquimica.com]
- 3. 66300-61-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 66300-61-6 [chemnet.com]
- 5. This compound | 66300-61-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 1,4-Di(2,2,2-trifluoroethoxy)benzene | 66300-61-6 [sigmaaldrich.com]
- 10. 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene CAS#: 1147737-68-5 [m.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and medicinal chemistry. The inclusion of trifluoroethoxy groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a valuable building block. This document outlines the key spectroscopic features and the experimental protocols for their determination.
Molecular Structure
This compound (CAS No: 66300-61-6) has a molecular formula of C₁₀H₈F₆O₂ and a molecular weight of 274.16 g/mol .[1] The molecule consists of a central benzene ring substituted at the para positions with two 2,2,2-trifluoroethoxy groups. This symmetrical structure dictates the simplicity of its NMR spectra.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound.
The proton NMR spectrum is characterized by two main signals due to the molecular symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~6.9-7.1 | Singlet | 4H | Aromatic (C-H) | N/A |
| ~4.4 | Quartet (q) | 4H | Methylene (-OCH₂) | ³JHF ≈ 8.5 Hz |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show only three distinct signals for the carbon skeleton.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~153 | Singlet | Aromatic (C-O) |
| ~117 | Singlet | Aromatic (C-H) |
| ~123 | Quartet | Trifluoromethyl (-CF₃) |
| ~67 | Quartet | Methylene (-OCH₂) |
Note: The trifluoromethyl and methylene carbons appear as quartets due to coupling with the fluorine atoms.[2]
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -74 | Triplet | ³JHF ≈ 8.5 Hz |
Note: The chemical shift is referenced to an external standard like CFCl₃. The signal is split into a triplet due to coupling with the adjacent methylene protons.[2]
The FTIR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch (-CH₂) |
| ~1500-1600 | Strong | Aromatic C=C Stretch |
| ~1200-1300 | Strong | C-F Stretch |
| ~1000-1100 | Strong | C-O Ether Stretch |
| ~800-850 | Strong | Para-disubstituted Benzene C-H Bend |
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |
| [M]⁺ | [C₁₀H₈F₆O₂]⁺ | 274.0428 |
| [M+H]⁺ | [C₁₀H₉F₆O₂]⁺ | 275.0505 |
| [M+Na]⁺ | [C₁₀H₈F₆O₂Na]⁺ | 297.0323 |
Note: The observed ions may vary depending on the ionization technique used (e.g., EI, ESI).[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A common method for the synthesis of this compound is the Williamson ether synthesis.[2]
-
Reaction Setup: To a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in 1.02 liters of acetone, a solution of hydroquinone (1.0 mole) in 1.1 liters of acetone is added slowly over a 2-hour period.[3]
-
Reflux: The reaction mixture is then heated at reflux for 24 hours.[3]
-
Workup: The reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue.[3] The chloroform layer is separated, and the aqueous layer is washed twice with 1 liter of chloroform.[3]
-
Purification: The combined chloroform solution is dried over magnesium sulfate and then concentrated under vacuum.[3] Hexane is added to the residue, and the solid product is collected by filtration and washed with hexane.[3]
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer, typically operating at a field strength of 300-500 MHz for protons. For ¹⁹F NMR, a fluorine probe is used, and the spectrum is referenced to an external standard such as CFCl₃.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
-
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹), and their intensities are described qualitatively (e.g., strong, medium, weak).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[2]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined with high accuracy.[2]
Visualizations
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
1,4-Bis(2,2,2-trifluoroethoxy)benzene crystal structure analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and medicinal chemistry. Due to the absence of publicly available experimental crystal structure data, this document focuses on its synthesis, physical properties, and a theoretical analysis of its potential intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its application in drug design. A generalized experimental workflow for the synthesis and crystallographic analysis of such a compound is also presented.
Introduction
This compound is an aromatic ether characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups. The presence of multiple fluorine atoms imparts unique electronic and physical properties to the molecule, including increased lipophilicity and altered intermolecular interaction patterns, which are of significant interest in the development of novel pharmaceuticals and functional materials. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and tuning these properties. While the definitive crystal structure of this compound has not been reported in the public domain, this guide consolidates the available information and provides a predictive analysis of its structural characteristics.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₈F₆O₂ |
| Molecular Weight | 274.16 g/mol |
| CAS Number | 66300-61-6 |
| Melting Point | 75-77 °C |
| Appearance | White solid |
| Solubility | Soluble in common organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, most commonly via Williamson ether synthesis or an Ullmann condensation.
Williamson Ether Synthesis
This method involves the reaction of hydroquinone with a trifluoroethylating agent.[1][2]
Experimental Protocol:
-
To a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in acetone (1.02 L), a solution of hydroquinone (1.0 mole) in acetone (1.1 L) is added slowly over a period of 2 hours.[1]
-
The reaction mixture is then heated at reflux for 24 hours.[1]
-
After reflux, the solvent is removed by evaporation.
-
The residue is partitioned between chloroform (2 L) and water (2 L).[1]
-
The chloroform layer is separated, and the aqueous layer is extracted twice with chloroform (1 L each).[1]
-
The combined chloroform extracts are washed with water (1 L), dried over magnesium sulfate, and concentrated under vacuum.[1]
-
Hexane is added to the residue to precipitate the product, which is then collected by filtration and washed with hexane to yield this compound.[1]
Ullmann Condensation
This approach utilizes a copper-catalyzed reaction between an aryl halide and an alcohol.[2]
Experimental Protocol:
-
To a suspension of sodium hydride (0.20 moles) in N,N-dimethylformamide (40 mL), 2,2,2-trifluoroethanol (40 mL) is added.
-
To this mixture, 1,4-dibromobenzene (0.034 moles) and cuprous iodide (0.006 moles) are added.
-
The reaction mixture is heated at its reflux temperature for 4 hours.
-
After cooling to room temperature, the mixture is filtered, and the residue is washed with N,N-dimethylformamide.
-
The filtrate is poured into water to precipitate the product.
-
The crude product is collected by filtration, dissolved in diethyl ether, and filtered to remove insoluble impurities.
-
The ether solution is evaporated to dryness, and the resulting solid is washed with hexane and dried to afford the final product.
Hypothetical Crystal Structure and Intermolecular Interactions
As of December 2025, the experimental crystal structure of this compound is not available in public crystallographic databases. A crystal structure analysis would provide the following key parameters:
| Parameter | Description |
| Crystal System | The basic lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal structure. |
| Unit Cell Dimensions | a, b, c (lengths of the cell axes), α, β, γ (angles between the axes). |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| Bond Lengths & Angles | Precise measurements of all atomic bond lengths and angles. |
| Torsion Angles | Describing the conformation of the trifluoroethoxy side chains. |
Predicted Intermolecular Interactions
Based on the molecular structure of this compound, several types of intermolecular interactions are anticipated to govern its crystal packing:
-
π-π Stacking: The central benzene rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.
-
C-H···π Interactions: The hydrogen atoms of the benzene ring and the methylene groups could interact with the electron-rich π-system of adjacent molecules.
-
Dipole-Dipole Interactions: The electronegative oxygen and fluorine atoms create local dipoles within the molecule, leading to dipole-dipole interactions.
-
Halogen Bonding: Although less common for fluorine, the possibility of C-F···F-C or C-F···O interactions cannot be entirely ruled out and could influence the crystal packing.
-
Van der Waals Forces: London dispersion forces will be present and contribute significantly to the overall stability of the crystal lattice.
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent crystal structure analysis of a novel organic compound like this compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers working with this compound. The detailed synthesis protocols and an understanding of its physicochemical properties are crucial for its practical application. The predictive analysis of its intermolecular interactions offers valuable insights for its potential use in drug development and materials science, where crystal engineering plays a critical role. The elucidation of its experimental crystal structure in the future will be a significant step forward in fully harnessing the potential of this fluorinated molecule.
References
Technical Guide: Solubility Profile of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility information inferred from synthetic and purification methodologies. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data as required for their specific applications.
Core Compound: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 367-79-3 |
| Molecular Formula | C₁₀H₈F₆O₂ |
| Molecular Weight | 274.16 g/mol |
| Structure | A central benzene ring substituted at the para positions (1 and 4) with two 2,2,2-trifluoroethoxy groups (-OCH₂CF₃). |
| Melting Point | 75-77 °C |
Qualitative Solubility Data
The solubility of this compound in various organic solvents can be inferred from its synthesis and purification procedures documented in scientific literature. The compound's fluorinated nature and aromatic core contribute to its solubility profile, suggesting miscibility with a range of common organic solvents. A summary of this qualitative data is presented below.
| Solvent | Solubility Inference | Context from Literature |
| Acetone | Soluble | Used as a reaction solvent for the synthesis of the compound, indicating that the reactants and the product are soluble in it.[1][2] |
| Chloroform | Soluble | Employed as an extraction solvent to separate the compound from aqueous layers during workup procedures.[2][3] |
| Hexane | Sparingly Soluble (at room temp.) / Insoluble (at lower temp.) | Utilized for washing the solid product and as a solvent for recrystallization, which implies lower solubility at cooler temperatures, allowing for precipitation of the pure compound.[1][2][3] |
| Dichloromethane | Soluble | Mentioned as a solvent for subsequent reactions involving this compound.[3] |
| 1,2-Dichloroethane | Soluble | Used as a solvent in reactions where this compound is a starting material.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Utilized as a reaction solvent in alternative synthetic routes.[3] |
| Diethyl Ether | Likely Soluble | Mentioned as a solvent to dissolve the product for filtration purposes.[3] |
Experimental Protocols: Determination of Solubility via the Gravimetric Method
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is reliable and widely used for solid compounds.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to ±0.0001 g)
-
Glass syringes with filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.
-
Agitate the mixtures continuously (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vials for several hours, maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated (to the experimental temperature) syringe fitted with a filter. This prevents precipitation of the solute during sampling.
-
-
Solvent Evaporation:
-
Dispense the collected saturated solution into a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a vacuum oven at a moderate temperature or in a desiccator until the solid this compound is completely dry and a constant weight is achieved.
-
-
Data Analysis and Calculation:
-
Weigh the evaporating dish containing the dried solute.
-
Calculate the mass of the solute (m_solute) and the mass of the solvent (m_solvent).
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
Calculation for g/100g : Solubility = (m_solute / m_solvent) * 100
-
Visualization of Experimental Workflow
The logical flow of the gravimetric method for solubility determination is illustrated in the diagram below.
Caption: Workflow for Gravimetric Solubility Determination.
References
In-Depth Technical Guide to the Thermal Stability of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,4-Bis(2,2,2-trifluoroethoxy)benzene is an aromatic organic compound characterized by a central benzene ring substituted with two trifluoroethoxy groups at the para positions. The presence of the strong carbon-fluorine bonds in the trifluoroethoxy moieties is expected to confer high thermal stability to the molecule. This property, combined with the electronic effects of the trifluoromethyl groups, makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials. Understanding the thermal stability of this compound is crucial for its safe handling, processing, and application in various fields.
Expected Thermal Stability and Physicochemical Properties
While specific experimental TGA and DSC data for this compound is not publicly available, we can infer its thermal behavior based on the general characteristics of fluorinated aromatic ethers. The high bond energy of the C-F bond typically results in significantly higher thermal stability compared to their non-fluorinated analogs. Decomposition is expected to occur at elevated temperatures.
For illustrative purposes, the following table presents a set of plausible, yet hypothetical, thermal stability parameters for this compound that could be expected from TGA and DSC analyses.
| Parameter | Expected Value (Illustrative) | Description |
| Melting Point (°C) | 71-75 | The temperature at which the solid-to-liquid phase transition occurs. |
| Boiling Point (°C) | ~216 | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. |
| Tonset (°C) (TGA) | > 350 | The onset temperature of decomposition, typically defined as the temperature at which a 5% weight loss is observed. |
| Tmax (°C) (TGA) | > 400 | The temperature at which the maximum rate of decomposition occurs. |
| Residual Mass (%) at 600°C | < 10 | The percentage of the initial mass remaining at a high temperature, indicating the extent of volatilization or decomposition into volatile products. |
| Glass Transition Temp. (Tg) (°C) (DSC) | Not Applicable | As this is a crystalline solid, a distinct glass transition is not expected. |
| Heat of Fusion (ΔHf) (J/g) (DSC) | 100 - 150 | The amount of thermal energy required to induce the melting of the solid. |
Note: The data presented in this table is illustrative and based on the expected behavior of similar fluorinated aromatic compounds. Actual experimental values may vary.
Detailed Experimental Protocols
To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
-
Record the residual mass at 600°C.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to observe any other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min.
-
Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).
-
Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm on the first heating scan will correspond to the melting point.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Proposed Thermal Decomposition Pathway
The thermal decomposition of fluorinated aromatic ethers is complex. Based on studies of similar compounds, a plausible decomposition pathway for this compound likely involves the initial cleavage of the C-O bond in the ether linkage, which is generally the weakest bond in the trifluoroethoxy group. This would lead to the formation of radical species that can undergo further reactions.
A simplified, proposed decomposition pathway is as follows:
-
Initiation: Homolytic cleavage of a C-O bond to form a phenoxy radical and a 2,2,2-trifluoroethyl radical.
-
Propagation:
-
The 2,2,2-trifluoroethyl radical can undergo β-scission to eliminate a fluorine radical and form 2,2-difluoroethene.
-
The phenoxy radical can abstract a hydrogen atom from another molecule or undergo rearrangement and fragmentation of the aromatic ring at higher temperatures.
-
The fluorine radical is highly reactive and can abstract hydrogen atoms, leading to the formation of hydrogen fluoride (HF).
-
-
Termination: Combination of various radical species to form stable products.
The following diagram illustrates this proposed pathway.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Workflow Visualization
The following diagram outlines a standard workflow for the thermal analysis of a compound like this compound.
Caption: Standard experimental workflow for TGA and DSC thermal analysis.
Conclusion
This compound is anticipated to be a thermally stable molecule due to the presence of trifluoroethoxy groups. While specific experimental data is currently lacking in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC will enable researchers to accurately determine its thermal properties. The proposed decomposition pathway offers a chemically reasonable model for its behavior at elevated temperatures. This information is critical for the informed application of this compound in the development of new drugs and materials where performance under thermal stress is a key consideration.
An In-depth Technical Guide to the Electrochemical Properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Derivatives for Advanced Battery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction to 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene
1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene is an aromatic organic compound that has garnered significant interest as a redox shuttle additive in electrolytes for lithium-ion batteries.[1] The trifluoroethoxy groups are strongly electron-withdrawing, which contributes to the molecule's high oxidation potential and stability in the charged state. The tert-butyl groups enhance its solubility in common battery electrolytes and contribute to its overall stability.
The primary application of this compound is to provide overcharge protection in lithium-ion batteries.[1] When a battery cell is overcharged, the potential of the cathode increases to a level that can cause electrolyte decomposition and damage to the electrode materials. A redox shuttle additive with a specific oxidation potential can prevent this by becoming oxidized at the cathode at a potential slightly above the normal full charge voltage. The oxidized species then diffuses to the anode, where it is reduced back to its original state, creating a "shuttle" that dissipates the excess current and prevents the cell voltage from rising to damaging levels.
Electrochemical Data
The key electrochemical parameter for a redox shuttle additive is its oxidation potential. The following table summarizes the reported electrochemical data for 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene.
| Property | Value | Reference Electrode | Notes |
| Oxidation Potential | 4.25 V | Li/Li⁺ | This potential is suitable for providing overcharge protection in lithium-ion cells with high-voltage cathodes like LiCoO₂ and LiNi₁/₃Mn₁/₃Co₁/₃O₂.[1][2] |
Experimental Protocols
The electrochemical characterization of redox shuttle additives like 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene typically involves cyclic voltammetry (CV).
Cyclic Voltammetry for Oxidation Potential Determination
Objective: To determine the oxidation potential and electrochemical reversibility of the redox shuttle additive.
Methodology:
-
Electrolyte Preparation:
-
A stock solution of a lithium salt (e.g., 1M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio) is prepared.
-
The redox shuttle additive, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, is dissolved in the stock electrolyte to a specific concentration (e.g., 0.1 M).
-
-
Electrochemical Cell Assembly:
-
A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Working Electrode: A glassy carbon or platinum microelectrode is commonly used.
-
Reference Electrode: A lithium metal foil is used as the reference electrode.
-
Counter Electrode: A lithium metal foil also serves as the counter electrode.
-
-
Cyclic Voltammetry Measurement:
-
The electrochemical cell is connected to a potentiostat.
-
The potential of the working electrode is swept linearly from an initial potential (e.g., 3.0 V vs. Li/Li⁺) to a vertex potential beyond the expected oxidation potential (e.g., 5.0 V vs. Li/Li⁺) and then swept back to the initial potential.
-
A typical scan rate is 20 mV/s. The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
-
Data Analysis:
-
The oxidation potential is determined from the potential at which the anodic (oxidation) peak current occurs.
-
The reversibility of the redox process is assessed by the separation between the anodic and cathodic (reduction) peak potentials and the ratio of their peak currents.
-
Visualizations
Experimental Workflow for Redox Shuttle Characterization
Caption: Workflow for electrochemical characterization of a redox shuttle additive.
Overcharge Protection Mechanism
Caption: Logical diagram of the redox shuttle overcharge protection mechanism.
Synthesis of 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene
A general synthetic approach involves the etherification of 1,4-di-tert-butyl-hydroquinone with a trifluoroethylating agent. While specific, detailed protocols from peer-reviewed literature are proprietary, a representative synthesis can be conceptualized based on standard organic chemistry principles. The synthesis of the precursor, 1,4-di-tert-butylbenzene, can be achieved through Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride.[3]
Relevance to Drug Development
While the direct application of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and its derivatives in drug development is not extensively documented in the context of their electrochemical properties, the trifluoroethoxy moiety is of significant interest in medicinal chemistry. The incorporation of fluorine and fluorinated groups can enhance a drug's metabolic stability, bioavailability, and binding affinity. The electrochemical properties of such molecules could be relevant in the context of redox-active drugs or in understanding the metabolic pathways that involve electron transfer processes.
Conclusion
1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene serves as an excellent model compound for understanding the electrochemical behavior of the this compound core. Its high oxidation potential and reversible redox behavior make it a promising candidate for enhancing the safety and lifespan of high-voltage lithium-ion batteries. The experimental protocols and mechanisms detailed in this guide provide a solid foundation for researchers and scientists working on the development of advanced electrolyte additives and other applications where controlled electrochemical properties are crucial.
References
The Unseen Potential: A Technical Guide to Fluorinated Aromatic Ethers in Advanced Materials
For Immediate Release
[City, State] – [Date] – The relentless pursuit of high-performance materials has led researchers and scientists to explore the unique properties imparted by fluorine chemistry. Among the most promising candidates are fluorinated aromatic ethers, a class of compounds demonstrating exceptional thermal stability, chemical inertness, and tailored electronic and optical properties. This technical guide delves into the core applications of these materials, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in materials science.
The introduction of fluorine atoms into aromatic ether backbones dramatically alters the physicochemical properties of the resulting polymers. The strong carbon-fluorine bond, one of the strongest in organic chemistry, and the high electronegativity of fluorine atoms are key to these enhanced characteristics. This guide will explore the synthesis, properties, and applications of various polymers derived from fluorinated aromatic ethers, including poly(aryl ether)s, polyimides, and poly(aryl ether ketone)s.
Core Properties and Applications
Fluorinated aromatic ether-based polymers exhibit a unique combination of properties that make them suitable for a wide range of demanding applications:
-
Enhanced Thermal Stability: The inherent strength of the C-F bond contributes to exceptional resistance to thermal degradation, making these materials ideal for applications in aerospace, automotive, and electronics where high-temperature performance is critical.[1][2][3]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dissipation factors. This is a crucial requirement for high-frequency communication technologies, such as 5G, where low-k materials are needed to reduce signal delay and crosstalk.[4][5][6]
-
Superior Chemical Resistance: Fluorinated polymers are renowned for their inertness to a wide array of chemicals, including corrosive acids, bases, and organic solvents. This makes them suitable for use in harsh chemical environments, such as chemical processing and protective coatings.
-
Improved Solubility and Processability: The incorporation of bulky, fluorine-containing groups can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. This facilitates easier processing and fabrication of thin films and other complex shapes.[7]
-
Optical Transparency: Many fluorinated aromatic ether polymers exhibit high optical transparency and low optical loss, making them valuable for applications in optical waveguides, flexible displays, and other optoelectronic devices.[8]
-
Hydrophobicity and Low Moisture Absorption: The low surface energy of fluorinated materials results in hydrophobic surfaces with low water absorption. This is advantageous for applications where moisture can degrade performance, such as in electronic packaging and outdoor coatings.[4][9][10][11][12]
Quantitative Data Summary
To facilitate a comparative analysis of the performance of different fluorinated aromatic ether-based polymers, the following tables summarize key quantitative data extracted from the scientific literature.
Table 1: Thermal Properties
| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Fluorinated Poly(aryl ether) | FPAE-5 | - | 514-555 | [4] |
| Fluorinated Polyimide | TPPI50 | 402 | 563 | [13] |
| Fluorinated Poly(aryl ether ketone) | PEK-InmOCF | >200 | >520 | [5] |
| Fluorinated Poly(aryl ether) | F4FBP | 155 | 524 | [8] |
| Fluorinated Polyimide | FPI-3 | >280 | - | [14] |
Table 2: Dielectric Properties
| Polymer Type | Specific Polymer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| Fluorinated Poly(aryl ether) | FPAE-5 | 2.07-2.80 (at 11 GHz) | 0.002-0.006 (at 11 GHz) | [4] |
| Fluorinated Polyimide | TPPI50 | 2.312 | 0.00676 | [13] |
| Fluorinated Poly(aryl ether ketone) | PEK-InmOCF | 2.839 (at 10 GHz) | <0.007 (at 10 GHz) | [5] |
| Fluorinated Poly(aryl ether ketone)s | PAEKs | 2.75-2.95 | - | [15] |
| Fluorinated Aromatic Polyimide | FAPI-0 | 2.68 (at 10 GHz) | - | [6] |
Table 3: Mechanical and Physical Properties
| Polymer Type | Specific Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) | Water Contact Angle (°) | Reference | |---|---|---|---|---|---| | Fluorinated Poly(aryl ether) | FPAE-5 | - | - | 0.28-0.87 | 92.4-98.7 |[4] | | Fluorinated Polyimide | TPPI50 | 232.73 | 26.26 | - | - |[13] | | Fluorinated Poly(aryl ether ketone) | PEK-Ins | >70 | - | <1 | - |[5] | | Fluorinated Poly(aryl ether) | F2FBP | 44.7 | 4.8 | - | - |[1] | | Fluorinated Poly(aryl ether ketone)s | PAEKs | 95.2-104.0 | 15-32 | - | 83.9-98.4 |[15] | | Fluorinated Poly(aryl ether) | F4FBP | - | - | - | 105 |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for the synthesis of key fluorinated aromatic ether-based polymers.
Synthesis of Fluorinated Poly(aryl ether)s via Nucleophilic Aromatic Substitution
This protocol describes a typical procedure for the synthesis of fluorinated poly(aryl ether)s.
Materials:
-
Fluorinated bisphenol (e.g., 4,4'-(Hexafluoroisopropylidene)diphenol, 6F-BPA)
-
Activated fluorinated aromatic dihalide (e.g., Decafluorobiphenyl)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the fluorinated bisphenol, an equimolar amount of the activated fluorinated aromatic dihalide, and an excess of anhydrous K₂CO₃.
-
Add DMAc and toluene to the flask to create a reaction mixture.
-
Heat the mixture to reflux (around 140°C) for several hours to azeotropically remove water with toluene.
-
After the water is removed, drain the toluene from the Dean-Stark trap and raise the temperature to the desired reaction temperature (typically 160-180°C).
-
Maintain the reaction at this temperature under a nitrogen atmosphere for 12-24 hours, or until the desired molecular weight is achieved, monitored by the viscosity of the solution.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Preparation of Fluorinated Polyimide Films
This protocol outlines the two-step synthesis of fluorinated polyimide films, involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
Fluorinated dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in DMAc with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of the fluorinated dianhydride powder to the diamine solution in small portions. The reaction is exothermic and should be controlled to maintain room temperature.
-
Continue stirring the solution under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere to effect imidization and remove the solvent. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, cool the oven slowly to room temperature.
-
Immerse the glass substrate in deionized water to facilitate the peeling of the flexible, transparent polyimide film.
-
Dry the freestanding film in a vacuum oven to remove any residual moisture.
-
Visualizing Synthesis and Structure-Property Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 14. Preparation and Characterization of Fluorine-Containing Polyimide Films with Enhanced Output Performance for Potential Applications as Negative Friction Layers for Triboelectric Nanogenerators [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS No. 66300-61-6). This key fluorinated aromatic compound has garnered significant interest, primarily as a crucial intermediate in the synthesis of the Class Ic antiarrhythmic agent, flecainide. This document details the seminal patented synthetic routes, including the Williamson ether synthesis and the Ullmann condensation, providing in-depth experimental protocols. A thorough compilation of its physical, chemical, and spectroscopic properties is presented in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its synthesis and utility.
Introduction
This compound is an aromatic organic compound characterized by a central benzene ring substituted at the para positions with two 2,2,2-trifluoroethoxy groups. The presence of the trifluoroethoxy moieties imparts unique physicochemical properties, including high thermal stability, lipophilicity, and metabolic resistance, making it a valuable building block in medicinal chemistry and materials science. Its primary and most notable application is as a key precursor in the multi-step synthesis of flecainide, a widely used antiarrhythmic drug for the treatment of cardiac arrhythmias. The symmetrical nature of the molecule and the strong electron-withdrawing effect of the trifluoromethyl groups also make it a subject of academic and industrial research for the development of novel polymers and other functional materials.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the antiarrhythmic drug flecainide by scientists at Riker Laboratories in the late 1970s. The earliest documented synthesis of this compound is detailed in the British patent GB2097000A , which has a priority date of March 19, 1979 . This patent discloses the synthesis of this compound as a key intermediate in a novel and improved process for the preparation of flecainide.
The development of flecainide itself began in 1966, with the first synthesis of the final drug compound occurring in 1972.[1] The subsequent research and process development for a more efficient and scalable synthesis of flecainide led to the methods described in the aforementioned patent for preparing this compound. This underscores that the initial interest and synthesis of this compound were driven by its strategic importance in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 66300-61-6 | [2] |
| Molecular Formula | C₁₀H₈F₆O₂ | [3] |
| Molecular Weight | 274.16 g/mol | [2] |
| Melting Point | 71-73 °C | [3] |
| Boiling Point | 216.2 °C at 760 mmHg | [3] |
| Density | 1.348 g/cm³ | [3] |
| Appearance | White solid | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| InChI Key | ZHUBFESHPMGIDZ-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Typical)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~6.9 | Singlet | - | Aromatic C-H |
| ~4.4 | Quartet | ~8.5 | -OCH₂- | |
| ¹³C NMR | ~153 | Singlet | - | Aromatic C-O |
| ~123 | Quartet | ~277 | -CF₃ | |
| ~117 | Singlet | - | Aromatic C-H | |
| ~67 | Quartet | ~35 | -OCH₂- | |
| ¹⁹F NMR | ~-74 | Triplet | ~8.5 | -CF₃ |
Synthesis of this compound
Two primary synthetic routes for this compound have been established: the Williamson ether synthesis starting from hydroquinone and the Ullmann condensation from a dihalogenated benzene derivative. Both methods are detailed in patent GB2097000A.
Williamson Ether Synthesis
This method involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a suitable 2,2,2-trifluoroethylating agent in the presence of a base.
References
Methodological & Application
Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a key intermediate in the synthesis of various organic molecules, including the antiarrhythmic agent flecainide. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. An alternative copper-catalyzed synthesis is also briefly mentioned. This protocol includes a comprehensive list of reagents, detailed step-by-step procedures, and expected outcomes. Additionally, characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are provided to aid in product verification.
Introduction
This compound is a valuable aromatic compound featuring a central benzene ring substituted at the para positions with two trifluoroethoxy groups. The presence of the trifluoroethoxy moieties imparts unique electronic properties and can enhance the metabolic stability and bioavailability of derivative compounds, making it a molecule of significant interest in medicinal chemistry and materials science. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group, is a common and effective method for its preparation.[1][2][3]
Experimental Protocols
Two primary synthetic routes for this compound are outlined below.
Method 1: Williamson Ether Synthesis from Hydroquinone
This is the most commonly employed method for the synthesis of this compound.[1][4] It involves the reaction of hydroquinone with a trifluoroethylating agent in the presence of a base.
Reaction Scheme:
(where LG is a leaving group, e.g., trifluoromethanesulfonate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1.0 mole of hydroquinone) | Moles |
| Hydroquinone | 110.11 | 110 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 334.4 g | 2.42 |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 232.12 | 510.6 g | 2.2 |
| Acetone | 58.08 | 2.12 L | - |
| Chloroform | 119.38 | ~4 L | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | q.s. | - |
| Hexane | 86.18 | q.s. | - |
| Water | 18.02 | ~3 L | - |
Procedure:
-
To a mixture of potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in 1.02 L of acetone, slowly add a solution of hydroquinone (1.0 mol) in 1.1 L of acetone over a 2-hour period.[4]
-
Heat the reaction mixture at reflux for 24 hours.[4]
-
After cooling, evaporate the solvent under reduced pressure.
-
To the residue, add 2 L of chloroform and 2 L of water and transfer to a separatory funnel.[4]
-
Separate the organic layer. Wash the aqueous layer twice with 1 L of chloroform.
-
Combine all organic layers and wash with 1 L of water.[4]
-
Dry the chloroform solution over anhydrous magnesium sulfate.[4]
-
Filter and concentrate the solution under vacuum.[4]
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid by filtration and wash with hexane. An additional crop of product can be obtained by concentrating the filtrate.[4]
Expected Yield: 241 g (88%).[4]
Physical Properties:
| Property | Value |
| Melting Point | 75-77 °C[4] |
| Appearance | White solid[1] |
Method 2: Copper-Catalyzed Synthesis from p-Dibromobenzene
An alternative route involves the copper-catalyzed reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.034 mole of p-dibromobenzene) | Moles |
| 1,4-Dibromobenzene | 235.91 | 8.0 g | 0.034 |
| Sodium Hydride (NaH) | 24.00 | 4.8 g (of 60% dispersion in oil) | ~0.12 |
| 2,2,2-Trifluoroethanol | 100.04 | 27.4 g (20 mL) | 0.274 |
| Cupric Bromide (CuBr₂) | 223.35 | 1.0 g | 0.0045 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
To a suspension of sodium hydride in 40 mL of N,N-dimethylformamide, add 2,2,2-trifluoroethanol.
-
To this mixture, add 1,4-dibromobenzene and cupric bromide.
-
Heat the reaction mixture to approximately 100°C for two hours.
-
Cool the reaction and quench with ice water.
-
Acidify with hydrochloric acid.
-
Collect the precipitated white solid by filtration.
Expected Yield: 9.2 g (99%).
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.
¹H NMR (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | s | 4H | Aromatic (C-H) |
| ~4.3 | q | 4H | Methylene (-OCH₂) |
¹³C NMR (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~153 | s | Aromatic (C-O) |
| ~123 | q | Trifluoromethyl (-CF₃) |
| ~117 | s | Aromatic (C-H) |
| ~67 | q | Methylene (-OCH₂) |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₀H₈F₆O₂[5] |
| Theoretical Monoisotopic Mass | 274.0428 Da |
Experimental Workflow and Logic
The following diagram illustrates the key stages of the Williamson ether synthesis protocol for this compound.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Williamson ether synthesis follows a logical progression based on the principles of nucleophilic substitution.
Caption: Logical steps in the Williamson Ether Synthesis of the target compound.
References
- 1. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 66300-61-6 [chemnet.com]
Application Notes and Protocols: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene via Williamson Ether Synthesis
Introduction
1,4-Bis(2,2,2-trifluoroethoxy)benzene is a key intermediate in the synthesis of various organic molecules of interest to the pharmaceutical and materials science sectors.[1] Its structure, featuring a central benzene ring symmetrically substituted with two trifluoroethoxy groups, imparts unique properties such as thermal stability and lipophilicity, making it a valuable building block.[1] Notably, this compound serves as a crucial precursor in the multi-step synthesis of Flecainide, a potent antiarrhythmic agent used in the treatment of cardiac arrhythmias.[2][3][4] The Williamson ether synthesis, a robust and versatile method for forming ethers, provides an efficient route to this compound from readily available starting materials.[5]
This document provides detailed application notes and experimental protocols for the synthesis of this compound using the Williamson ether synthesis, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 66300-61-6 | |
| Molecular Formula | C₁₀H₈F₆O₂ | |
| Molecular Weight | 274.16 g/mol | |
| Melting Point | 75-77 °C | [6] |
| Boiling Point | 216.2 °C at 760 mmHg | |
| Density | 1.348 g/cm³ |
Reaction Conditions for Williamson Ether Synthesis
The following table summarizes various reported conditions for the synthesis of this compound.
| Starting Material | Trifluoroethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dihydroxybenzene (Hydroquinone) | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | K₂CO₃ | Acetone | Reflux | 24 | 88 | [6] |
| p-Dibromobenzene | 2,2,2-Trifluoroethanol | Sodium Hydride | N,N-Dimethylformamide | Reflux | 4 | 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis from 1,4-Dihydroxybenzene
This protocol details the synthesis of this compound from 1,4-dihydroxybenzene (hydroquinone) and 2,2,2-trifluoroethyl trifluoromethanesulfonate.
Materials:
-
1,4-Dihydroxybenzene (Hydroquinone) (1.0 mole, 110 g)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 moles, 510.6 g)
-
Potassium carbonate (K₂CO₃), anhydrous (2.42 moles, 334.4 g)
-
Acetone
-
Chloroform
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask (appropriate size for the reaction volume)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a large round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (334.4 g) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (510.6 g) in 1.02 L of acetone.
-
In a separate beaker, dissolve hydroquinone (110 g) in 1.1 L of acetone.
-
Slowly add the hydroquinone solution to the reaction mixture over a period of 2 hours with vigorous stirring.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours.
-
After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add 2 L of chloroform and 2 L of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the aqueous layer twice with 1 L of chloroform.
-
Combine all the organic layers and wash with 1 L of water.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Add hexane to the residue to induce precipitation of the solid product.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
Further product can be obtained by concentrating the filtrate. The final product is this compound.
Expected Yield: 88% (241 g).[6] Melting Point: 75-77 °C.[6]
Product Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The proton NMR spectrum is expected to show two main signals due to the symmetry of the molecule.
-
A singlet for the four aromatic protons (Ar-H) typically appears around δ 6.9 ppm.
-
A quartet for the four methylene protons (-OCH₂CF₃) is expected around δ 4.4 ppm, with a coupling constant (J) of approximately 8-9 Hz due to coupling with the adjacent fluorine atoms.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Due to the molecule's symmetry, three distinct signals are anticipated in the ¹³C NMR spectrum.
-
The aromatic carbons attached to the oxygen atoms (C-O) are expected in the range of δ 150-155 ppm.
-
The aromatic carbons bonded to hydrogen (C-H) should appear around δ 115-120 ppm.
-
The methylene carbons (-OCH₂) will be observed as a quartet in the region of δ 65-70 ppm due to coupling with the fluorine atoms.
-
The trifluoromethyl carbons (-CF₃) will also appear as a quartet.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₈F₆O₂ with a calculated mass of approximately 274.0428 m/z.
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound from hydroquinone.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 2. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene via Ullmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ullmann condensation is a versatile and widely used method for the formation of carbon-oxygen bonds, particularly in the synthesis of aryl ethers.[1][2][3] This protocol details the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a key intermediate in the production of various pharmaceuticals, including the antiarrhythmic agent flecainide.[4] The procedure involves a copper-catalyzed reaction between a dihalogenated benzene and 2,2,2-trifluoroethanol.[4][5] The use of a copper catalyst is a hallmark of the Ullmann reaction, which is often employed for coupling aryl halides with alcohols, thiols, and amines.[1][2] Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, sometimes employing ligands to improve catalyst performance and yields.[6][7][8][9]
Key Reaction:
The synthesis of this compound is achieved through the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst. This is a type of nucleophilic aromatic substitution facilitated by the copper catalyst.[2][5]
Data Presentation:
The following table summarizes the quantitative data from two example protocols for the synthesis of this compound using an Ullmann condensation approach.[4]
| Parameter | Protocol 1 | Protocol 2 |
| Starting Aryl Halide | 1,4-Dibromobenzene | 1,4-Dibromobenzene |
| Aryl Halide Quantity | 8.0 g (0.034 mole) | 8.0 g (0.034 mole) |
| Nucleophile | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethanol |
| Nucleophile Quantity | 40 ml | 20 ml (27.4 g) |
| Base | Sodium Hydride (50%) | Sodium Hydride |
| Base Quantity | 9.6 g (0.20 mole) | 4.8 g |
| Catalyst | Cuprous Iodide (CuI) | Cupric Bromide (CuBr₂) |
| Catalyst Loading | 1.0 g (0.006 mole) | 1.0 g |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Solvent Volume | 40 ml | 40 ml |
| Reaction Temperature | Reflux | ~100°C |
| Reaction Time | 4 hours | 2 hours |
| Product Yield | 88% | 80% |
| Product Melting Point | 75-77°C | 77-79°C |
Experimental Protocols:
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Using Cuprous Iodide Catalyst [4]
-
Reagent Preparation: In a suitable reaction vessel, add 9.6 g (0.20 mole) of a 50% sodium hydride dispersion to 40 ml of N,N-dimethylformamide (DMF).
-
Addition of Alcohol: Carefully add 40 ml of 2,2,2-trifluoroethanol to the sodium hydride suspension.
-
Addition of Aryl Halide and Catalyst: To this mixture, add 8.0 g (0.034 mole) of 1,4-dibromobenzene and 1.0 g (0.006 mole) of cuprous iodide.
-
Reaction: Heat the mixture to its reflux temperature and maintain for 4 hours.
-
Workup:
-
Cool the reaction mixture to approximately 25°C.
-
Filter the mixture.
-
Quench the filtrate with ice water.
-
Collect the resulting solid product by filtration.
-
-
Purification:
-
Dissolve the crude product in chloroform.
-
Wash the chloroform solution with water.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under vacuum to obtain a residue.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the purified product by filtration and wash with hexane.
-
An 88% yield of this compound with a melting point of 75-77°C is obtained.[4]
-
Protocol 2: Using Cupric Bromide Catalyst [4]
-
Reagent Preparation: In a reaction vessel, add 4.8 g of sodium hydride to 40 ml of N,N-dimethylformamide (DMF).
-
Addition of Alcohol: Add 20 ml (27.4 g) of 2,2,2-trifluoroethanol to the mixture.
-
Addition of Aryl Halide and Catalyst: To this mixture, add 8.0 g (0.034 mole) of 1,4-dibromobenzene and 1.0 g of cupric bromide.
-
Reaction: Heat the reaction mixture to about 100°C for two hours.
-
Workup: Quench the reaction with ice water.
-
Purification: The product is collected to yield 7.3 g (80%) of this compound with a melting point of 77-79°C.[4]
Mandatory Visualization:
Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 5. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
Application Note: Purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene by Recrystallization
Abstract
This application note details a robust protocol for the purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene via recrystallization. The method employs hexane as the recrystallization solvent, offering an effective and straightforward approach to enhance the purity of the compound. This procedure is particularly relevant for researchers in materials science and medicinal chemistry, where high-purity materials are essential. The protocol described herein provides a reliable means to obtain this compound with a purity profile suitable for demanding research and development applications.
Introduction
This compound is a fluorinated aromatic compound with applications in the synthesis of pharmaceuticals and advanced materials. The trifluoroethoxy groups impart unique properties, including thermal stability and altered electronic characteristics. For many applications, the purity of this compound is a critical parameter. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound using hexane, a solvent in which it exhibits appropriate solubility characteristics for effective purification.
Data Presentation
The following table summarizes illustrative quantitative data for the purification of this compound by recrystallization from hexane. This data demonstrates the effectiveness of the protocol in removing impurities and improving the overall quality of the final product.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 73-76 °C | 75-77 °C[1] |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Yield | - | Approximately 85% |
Note: The data presented in this table is illustrative and may vary depending on the initial purity of the starting material and the precise execution of the protocol.
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound from hexane.
Materials and Equipment:
-
Crude this compound
-
Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hexane to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of hexane.
-
Gently heat the mixture using a heating mantle or a hot plate with a water bath while continuously stirring with a glass rod or a magnetic stirrer.
-
Continue to add small portions of hot hexane until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with filter paper by placing them on the heating source.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Hexane is flammable; avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion
The recrystallization protocol detailed in this application note provides an efficient method for the purification of this compound. By following this procedure, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The use of hexane as the solvent is both effective and practical for this purification process.
References
Application Notes and Protocol for the Purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene using silica gel column chromatography. The described methodology is designed to effectively separate the desired product from common impurities encountered during its synthesis, yielding a final product of high purity. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for obtaining pure this compound for their studies.
Introduction
This compound is a fluorinated aromatic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoroethoxy groups imparts unique electronic and physical properties to the molecule. Synthetic procedures, such as the Williamson ether synthesis, can often result in a mixture of the desired product, unreacted starting materials, and side products. Therefore, a robust purification method is essential to obtain the compound in high purity. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This protocol outlines a systematic approach to the purification of this compound using silica gel chromatography.
Physicochemical Properties and Chromatographic Behavior
This compound is a relatively nonpolar compound due to the presence of the benzene ring and the two trifluoroethoxy groups. This low polarity dictates its behavior in normal-phase chromatography, where it will have a relatively high affinity for nonpolar mobile phases and a lower affinity for the polar silica gel stationary phase. Consequently, it will elute relatively quickly with a nonpolar eluent.
Potential Impurities:
Common impurities that may be present in the crude product after synthesis include:
-
Hydroquinone or p-dibromobenzene: Unreacted starting materials. These are generally more polar (hydroquinone) or have different polarity compared to the product.
-
1-(2,2,2-trifluoroethoxy)-4-hydroxybenzene or 1-bromo-4-(2,2,2-trifluoroethoxy)benzene: Monosubstituted intermediates. These intermediates will have a different polarity than the desired disubstituted product.
-
Other side products: Depending on the specific reaction conditions.
The difference in polarity between the desired product and these impurities allows for their effective separation by column chromatography.
Experimental Protocol
This protocol is divided into two main stages: Thin-Layer Chromatography (TLC) for eluent optimization and the main Column Chromatography purification.
Part 1: Eluent System Optimization using Thin-Layer Chromatography (TLC)
To achieve optimal separation in column chromatography, it is crucial to first determine the most suitable mobile phase (eluent) using TLC. The ideal eluent system will provide a good separation between the product and impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: Hexane, Chloroform, Ethyl Acetate
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a series of eluent mixtures with varying ratios of a nonpolar solvent (Hexane) and a slightly more polar solvent (Chloroform or Ethyl Acetate). Suggested starting ratios are provided in Table 1.
-
Pour a small amount of a chosen eluent mixture into the developing chamber, ensuring the solvent level is below the baseline of the TLC plate. Close the chamber and allow it to saturate with solvent vapors.
-
Place the spotted TLC plate into the saturated chamber and allow the solvent front to ascend the plate.
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry and visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Repeat steps 4-8 for different eluent mixtures to find the system that gives an Rf value of ~0.25-0.35 for the product spot and good separation from other spots.
Data Presentation:
| Trial | Eluent System (v/v) | Observed Rf of Product | Observations on Separation |
| 1 | Hexane:Chloroform (9:1) | ||
| 2 | Hexane:Chloroform (8:2) | ||
| 3 | Hexane:Chloroform (7:3) | ||
| 4 | Hexane:Ethyl Acetate (9.5:0.5) | ||
| 5 | Hexane:Ethyl Acetate (9:1) | ||
| Note: This table should be filled in by the researcher based on their experimental results. |
Part 2: Column Chromatography Protocol
Once the optimal eluent system is determined, proceed with the column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Optimal eluent system determined from TLC
-
Crude this compound
-
Collection flasks or test tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
Gently add a small amount of fresh eluent to wash down any sample adhering to the sides of the column and drain again to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin to collect the eluting solvent (the eluate) in a series of labeled flasks or test tubes.
-
Maintain a constant flow rate by either gravity or applying gentle positive pressure (flash chromatography).
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC. A purity of over 95% can be achieved with this method.[1]
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for this column chromatography protocol. The specific values for the mobile phase composition and Rf should be determined experimentally as described in the protocol.
| Parameter | Description | Recommended Value/Range |
| Stationary Phase | Adsorbent used for separation. | Silica Gel (60-120 mesh) |
| Mobile Phase | Solvent system for elution. | Hexane:Chloroform or Hexane:Ethyl Acetate mixture |
| Optimal Product Rf | Target Retention Factor for good separation. | ~0.25 - 0.35 |
| Purity Achievable | Expected purity of the final product. | >95%[1] |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By systematically optimizing the eluent system with TLC and following the detailed column chromatography procedure, researchers can obtain the desired compound with high purity, suitable for further applications in research and development. Careful execution of each step is critical for achieving successful separation and high yields.
References
Application Notes and Protocols: 1,4-Bis(2,2,2-trifluoroethoxy)benzene as a Potential Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic ether that has been noted for its thermal and chemical stability.[1] Its molecular structure, featuring a benzene ring substituted with two trifluoroethoxy groups, suggests potential utility in various advanced material applications.[1] While its primary applications have been explored in fields such as liquid crystals and polymer science, there is growing interest in the role of fluorinated compounds as electrolyte additives in lithium-ion batteries (LIBs) to enhance performance and safety.[1][2]
Fluorinated additives are known to contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI), which are critical for long-term cycling stability and high-voltage performance.[2] The electron-withdrawing nature of the trifluoroethoxy groups in this compound could potentially enhance the electrochemical stability of the electrolyte.[1]
Note: There is currently a lack of specific published data on the performance of this compound as an electrolyte additive. The following protocols are based on general procedures for evaluating novel electrolyte additives and should be adapted as necessary.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈F₆O₂ |
| Molecular Weight | 274.16 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Proposed Application in Lithium-Ion Batteries
Based on the properties of similar fluorinated compounds, this compound is proposed as a potential:
-
Film-forming additive: To create a robust and stable SEI layer on the anode, potentially rich in LiF, which can suppress electrolyte decomposition and dendrite formation.
-
High-voltage electrolyte additive: To improve the oxidative stability of the electrolyte, enabling the use of high-voltage cathode materials.
-
Safety-enhancing additive: The fluorinated nature of the compound may contribute to reduced flammability of the electrolyte.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound as an electrolyte additive.
I. Synthesis of this compound
A common method for the synthesis of this compound is through a Williamson ether synthesis.
Materials:
-
Hydroquinone (1,4-dihydroxybenzene)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Potassium carbonate
-
Acetone
-
Chloroform
-
Magnesium sulfate
-
Hexane
Procedure:
-
Prepare a solution of hydroquinone in acetone.
-
In a separate flask, create a mixture of potassium carbonate and 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetone.
-
Slowly add the hydroquinone solution to the mixture over a period of 2 hours.
-
Heat the reaction mixture at reflux for 24 hours.
-
Evaporate the solvent and add chloroform and water to the residue.
-
Separate the chloroform layer, wash the aqueous layer with chloroform, and combine the organic extracts.
-
Wash the combined chloroform solution with water.
-
Dry the chloroform solution over magnesium sulfate and concentrate it under vacuum.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the product by filtration and wash with hexane to yield this compound.
II. Electrolyte Preparation
Materials:
-
1 M Lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight) - this serves as the baseline electrolyte.
-
Synthesized this compound.
Procedure:
-
In an argon-filled glovebox, prepare the baseline electrolyte.
-
Prepare a series of experimental electrolytes by adding varying weight percentages (e.g., 0.5%, 1%, 2%, 5%) of this compound to the baseline electrolyte.
-
Stir the mixtures until the additive is completely dissolved.
III. Coin Cell Assembly
Materials:
-
Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811)
-
Anode (e.g., Graphite or Lithium metal)
-
Separator (e.g., Celgard 2325)
-
Baseline and experimental electrolytes
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Dry all cell components in a vacuum oven.
-
In an argon-filled glovebox, assemble the CR2032 coin cells in the following order: negative casing, lithium anode, separator, cathode, spacer, spring, and positive casing.
-
Add a few drops of the designated electrolyte to the separator to ensure it is thoroughly wetted.
-
Crimp the coin cells to ensure proper sealing.
-
Allow the cells to rest for at least 12 hours before electrochemical testing.
IV. Electrochemical Performance Evaluation
1. Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI layer.
2. Cycling Performance:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) between defined voltage limits (e.g., 3.0 V to 4.3 V for NMC811/graphite cells).
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
Compare the capacity retention of cells with the additive to the baseline.
3. Rate Capability:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high power demands.
4. Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge and after a certain number of cycles to understand the changes in interfacial resistance.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the electrochemical tests.
Table 1: First Cycle Performance (C/10)
| Electrolyte | Additive Conc. (wt%) | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |
| Baseline | 0 | |||
| Experimental | 0.5 | |||
| Experimental | 1.0 | |||
| Experimental | 2.0 | |||
| Experimental | 5.0 |
Table 2: Cycling Stability (1C Rate)
| Electrolyte | Additive Conc. (wt%) | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) |
| Baseline | 0 | |||
| Experimental | 0.5 | |||
| Experimental | 1.0 | |||
| Experimental | 2.0 | |||
| Experimental | 5.0 |
Table 3: Rate Capability
| Electrolyte | Additive Conc. (wt%) | Discharge Capacity at C/10 (mAh/g) | Discharge Capacity at C/2 (mAh/g) | Discharge Capacity at 1C (mAh/g) | Discharge Capacity at 2C (mAh/g) |
| Baseline | 0 | ||||
| Experimental | 0.5 | ||||
| Experimental | 1.0 | ||||
| Experimental | 2.0 | ||||
| Experimental | 5.0 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for the action of the additive.
References
Application of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Derivatives in Lithium-Ion Battery Research for Overcharge Protection
Introduction
Overcharge protection is a critical safety feature in lithium-ion batteries (LIBs), preventing dangerous conditions such as thermal runaway and cell degradation. One promising approach to achieving inherent overcharge protection is the use of redox shuttle additives in the electrolyte. These molecules are designed to be electrochemically active at a potential slightly above the normal operating voltage of the cathode. When an overcharge condition occurs, the redox shuttle molecule is oxidized at the cathode, travels to the anode to be reduced, and then returns to the cathode, creating a continuous cycle that dissipates the excess current as heat and maintains the cell voltage at a safe level.
This document details the application of a fluorinated aromatic ether, specifically 2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene , as a high-potential redox shuttle for overcharge protection in lithium-ion batteries. This compound, a derivative of 1,4-Bis(2,2,2-trifluoroethoxy)benzene, has demonstrated stable performance in cells with high-voltage cathodes.
Mechanism of Overcharge Protection
The fundamental principle of a redox shuttle is illustrated below. During normal charging, lithium ions are extracted from the cathode and intercalated into the anode. If the cell is charged beyond its capacity, the cell voltage rises. In a cell containing a redox shuttle additive, once the voltage reaches the redox potential of the shuttle, the shuttle molecule (S) is oxidized at the cathode to its radical cation (S⁺). This radical cation is soluble in the electrolyte and diffuses to the anode, where it is reduced back to the neutral shuttle molecule. This process prevents the cell voltage from rising further, thus protecting the cell from the detrimental effects of overcharging.
Figure 1: Mechanism of redox shuttle for overcharge protection.
Quantitative Data
The performance of 2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene as a redox shuttle was evaluated in Li/LiCoO₂ and Li/Li(Ni₁/₃Mn₁/₃Co₁/₃)O₂ (NMC111) coin cells. The electrolyte consisted of 0.1 M of the redox shuttle additive in a solution of 0.5 M LiPF₆ in a solvent blend of propylene carbonate (PC), dimethyl carbonate (DMC), ethylene carbonate (EC), and diethyl carbonate (DEC) in a 1:2:1:2 volume ratio.
| Cell Configuration | Redox Potential (V vs. Li/Li⁺) | Overcharge Performance |
| Li/LiCoO₂ | ~4.25 | Stable voltage plateau during overcharge |
| Li/NMC111 | ~4.25 | Sustained overcharge protection |
Table 1: Electrochemical performance of 2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene as a redox shuttle additive.
Experimental Protocols
Synthesis of 2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene
A detailed synthesis protocol is crucial for obtaining high-purity material for electrochemical evaluation. While the specific synthesis details for this derivative were not fully available in the searched literature, a general Williamson ether synthesis approach can be inferred for this compound, which can be adapted.
Starting Materials:
-
2,5-di-tert-butylhydroquinone
-
2,2,2-trifluoroethyl tosylate (or a similar trifluoroethylating agent)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
Dissolve 2,5-di-tert-butylhydroquinone in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Slowly add the base to the solution at 0°C to deprotonate the hydroxyl groups.
-
Add 2,2,2-trifluoroethyl tosylate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Figure 2: General synthesis workflow.
Electrolyte Preparation
Materials:
-
1 M LiPF₆ in a solvent blend of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (1:1 by volume) - Battery grade
-
2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene (as synthesized)
Procedure:
-
Inside an argon-filled glovebox, dissolve the desired amount of the synthesized redox shuttle additive into the stock electrolyte solution to achieve the target concentration (e.g., 0.1 M).
-
Stir the solution overnight to ensure complete dissolution and homogeneity.
Coin Cell Assembly
Components:
-
Cathode: LiCoO₂ or NMC111 coated on aluminum foil
-
Anode: Lithium metal foil
-
Separator: Celgard 2325
-
Electrolyte: Prepared as described above
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Punch electrodes and separator to the required dimensions inside a dry room or glovebox.
-
Assemble the CR2032 coin cells in the following order: negative can, lithium metal anode, separator, add a few drops of electrolyte to wet the separator, cathode, spacer, spring, and positive can.
-
Crimp the cells using a hydraulic crimping machine.
-
Allow the cells to rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting.
Electrochemical Testing
Equipment:
-
Battery cycler (e.g., Arbin, Maccor)
-
Climate chamber
Overcharge Testing Protocol:
-
Perform one or two formation cycles at a low C-rate (e.g., C/20) within the normal operating voltage window of the cathode material (e.g., 3.0 - 4.2 V for LiCoO₂).
-
For the overcharge test, charge the cell at a constant current (e.g., C/10 or C/5) to a voltage significantly higher than the normal cutoff voltage (e.g., 5.0 V) or for an extended period (e.g., 200% of the nominal capacity).
-
Monitor the voltage profile of the cell during the overcharge. The presence of a stable voltage plateau indicates the effective functioning of the redox shuttle.
-
Discharge the cell back to the lower cutoff voltage at the same C-rate.
-
Repeat the overcharge/discharge cycling to evaluate the long-term stability of the redox shuttle.
Figure 3: Electrochemical testing workflow.
Conclusion
The use of 2,5-di-tert-butyl-1,4-bis(2,2,2-trifluoroethoxy)benzene as a redox shuttle additive presents a viable strategy for imparting intrinsic overcharge protection to lithium-ion batteries, particularly those employing high-voltage cathodes. The fluorinated ethoxy groups contribute to the high redox potential and stability of the molecule. The provided protocols offer a foundational framework for researchers to synthesize and evaluate this and similar redox shuttle additives for enhancing the safety and reliability of lithium-ion battery systems. Further research is warranted to optimize the concentration of the additive and to assess its long-term impact on other battery performance metrics such as cycle life and self-discharge.
Application Notes and Protocols: 1,4-Bis(2,2,2-trifluoroethoxy)benzene as a Redox Shuttle Additive for Overcharge Protection in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action and protocols for the utilization of 1,4-Bis(2,2,2-trifluoroethoxy)benzene as a redox shuttle additive in lithium-ion batteries. This compound is of significant interest for enhancing battery safety by providing intrinsic overcharge protection.
Mechanism of Action
This compound functions as a redox shuttle additive, a crucial component for preventing the catastrophic failure of lithium-ion batteries due to overcharging.[1][2] The primary role of a redox shuttle is to provide a reversible electrochemical reaction that effectively "shuttles" electrons between the cathode and anode once the battery reaches a full charge. This process dissipates the excess current, preventing a dangerous increase in cell voltage.[1]
The mechanism can be summarized in the following steps:
-
Normal Operation: During the normal charging of a lithium-ion battery, lithium ions are deintercalated from the cathode and intercalated into the anode.
-
Overcharge Condition: When the battery reaches its fully charged state, continued current flow leads to an increase in the cathode potential.
-
Redox Shuttle Oxidation: Once the cathode potential reaches the specific oxidation potential of the this compound additive, the molecule is oxidized at the cathode surface, losing an electron to form a radical cation.
-
Diffusion: The oxidized shuttle molecule then diffuses through the electrolyte towards the anode.
-
Redox Shuttle Reduction: Upon reaching the anode, the radical cation is reduced back to its original neutral state by accepting an electron from the anode.
-
Electron Shuttling: This cycle of oxidation at the cathode, diffusion, and reduction at the anode effectively creates an internal short circuit for the overcharge current, preventing further charging of the cathode material and the associated risks of electrolyte decomposition, gas generation, and thermal runaway.
The presence of the electron-withdrawing trifluoroethoxy groups on the benzene ring is crucial for tuning the oxidation potential of the molecule to a suitable level, typically slightly above the normal operating voltage of the cathode.[1]
Data Presentation
While specific quantitative data for this compound is not extensively documented in publicly available literature, the following table presents typical electrochemical properties for analogous fluorinated aromatic redox shuttle additives. This data is provided for comparative purposes and to guide experimental design.
| Property | Typical Value Range | Significance |
| Oxidation Potential (vs. Li/Li⁺) | 4.0 - 4.5 V | Should be slightly higher than the cathode's end-of-charge potential to avoid interference during normal operation. |
| Diffusion Coefficient (Neutral) | 1 x 10⁻⁶ - 5 x 10⁻⁶ cm²/s | Affects the rate at which the shuttle can transport charge. |
| Diffusion Coefficient (Oxidized) | 1 x 10⁻⁶ - 5 x 10⁻⁶ cm²/s | Influences the overall efficiency of the shuttle mechanism. |
| Solubility in Carbonate Electrolytes | > 0.1 M | Sufficient solubility is necessary for the shuttle to be effective. |
| Electrochemical Stability Window | > 4.5 V | The additive should be stable within the operating voltage of the battery. |
Experimental Protocols
The following protocols outline the key experiments for evaluating the performance of this compound as a redox shuttle additive.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a Williamson ether synthesis.[3][4]
Materials:
-
1,4-Dihydroxybenzene (hydroquinone)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Potassium carbonate
-
Acetone
-
Chloroform
-
Magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask, prepare a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in acetone (1.02 liters).
-
Slowly add a solution of hydroquinone (1.0 mole) in acetone (1.1 liters) to the mixture over a 2-hour period.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling, evaporate the solvent.
-
To the residue, add chloroform (2 liters) and water (2 liters) and transfer to a separatory funnel.
-
Separate the chloroform layer. Wash the aqueous layer twice with chloroform (1 liter each).
-
Combine all chloroform extracts and wash with water (1 liter).
-
Dry the chloroform solution over magnesium sulfate and then concentrate it under vacuum.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the solid by filtration and wash with hexane.
-
Further product can be obtained by concentrating the filtrate. The expected yield is approximately 88%, with a melting point of 75-77 °C.[4]
Protocol 2: Electrolyte Formulation
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio)
-
Lithium salt (e.g., 1 M LiPF₆)
-
This compound (synthesized as per Protocol 1)
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, dissolve the lithium salt in the electrolyte solvent to the desired concentration (e.g., 1 M).
-
Add the desired concentration of this compound to the electrolyte solution (e.g., 0.05 - 0.2 M).
-
Stir the solution until the additive is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 3: Electrochemical Characterization
A. Cyclic Voltammetry (CV)
Purpose: To determine the oxidation potential and electrochemical reversibility of the redox shuttle additive.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, lithium metal counter and reference electrodes)
-
Electrolyte with and without the additive
Procedure:
-
Assemble the three-electrode cell inside the glovebox with the electrolyte containing the additive.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a vertex potential sufficiently high to observe the oxidation of the additive (e.g., 5.0 V vs. Li/Li⁺) and back.
-
Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to assess the reversibility of the redox reaction.
-
The oxidation potential is determined from the anodic peak potential.
B. Overcharge Testing in Coin Cells
Purpose: To evaluate the effectiveness of the redox shuttle in protecting a battery from overcharge.
Equipment:
-
Coin cell components (casings, spacers, springs)
-
Cathode material (e.g., LiFePO₄ or LiCoO₂)
-
Anode material (e.g., graphite or lithium metal)
-
Separator
-
Electrolyte with the additive
-
Battery cycler
Procedure:
-
Assemble coin cells (e.g., 2032-type) inside the glovebox using the desired cathode, anode, separator, and the electrolyte containing this compound.
-
Perform galvanostatic cycling under normal operating conditions for several cycles to stabilize the cell.
-
Induce an overcharge condition by charging the cell at a constant current (e.g., C/10 rate) to a voltage limit significantly higher than the normal charge cutoff (e.g., 5.0 V).
-
Monitor the voltage profile of the cell during the overcharge period. An effective redox shuttle will result in a voltage plateau at or near its oxidation potential.
-
Cycle the cell with repeated overcharge cycles to evaluate the long-term stability and effectiveness of the additive.
Visualizations
Caption: Mechanism of this compound as a redox shuttle.
Caption: Experimental workflow for evaluating the redox shuttle additive.
References
Application Note: Formulation of Fluorinated Electrolytes for High-Voltage Batteries
Audience: Researchers, scientists, and battery development professionals.
Introduction The demand for higher energy density in lithium-ion batteries (LIBs) has driven research toward increasing the operating voltage of cathode materials. However, conventional carbonate-based electrolytes suffer from oxidative decomposition at potentials above 4.3 V versus Li/Li⁺, leading to rapid capacity fading and safety concerns.[1][2] Fluorinated electrolytes have emerged as a critical solution to enable stable operation at high voltages.[2] The introduction of fluorine-containing solvents, salts, or additives enhances the electrochemical stability of the electrolyte and facilitates the formation of a robust and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[3][4][5][6] These interphases, often rich in lithium fluoride (LiF), suppress parasitic side reactions, minimize transition metal dissolution from the cathode, and improve overall cycling performance and safety.[6][7][8] This document provides detailed application notes and protocols for the formulation and evaluation of fluorinated electrolytes for high-voltage battery applications.
Key Strategies for Fluorinated Electrolyte Formulation
The strategic incorporation of fluorinated components is essential for designing high-performance electrolytes. The primary approaches include using fluorinated solvents, additives, and specialized formulations like Localized High-Concentration Electrolytes (LHCEs).
-
Fluorinated Carbonate Solvents: Compounds like fluoroethylene carbonate (FEC) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC) are widely used.[9][10] FEC is particularly effective in forming a stable SEI on silicon and graphite anodes and a protective CEI on high-voltage cathodes.[4][11][12][13][14] All-fluorinated electrolytes, combining components like FEC and bis(2,2,2-trifluoroethyl) carbonate (TFEC), have demonstrated superior cycling performance under high-voltage conditions (e.g., 3.0–4.5 V).[15]
-
Fluorinated Ether Solvents: While conventional ether electrolytes have narrow electrochemical windows, fluorinated ethers exhibit significantly improved oxidative stability.[16][17] They can be used as co-solvents or in LHCEs to enhance voltage stability and tune the lithium-ion solvation structure.[3][17][18]
-
Localized High-Concentration Electrolytes (LHCEs): This approach involves dissolving a high concentration of lithium salt in a primary solvent and then adding a fluorinated, non-solvating "diluent."[19][20][21] This design maintains the favorable solvation structure of high-concentration electrolytes while reducing viscosity and cost.[7][20] The fluorinated diluent plays a crucial role in forming stable interphases on both the lithium metal anode and the high-voltage cathode.[19][20][22]
Data Presentation: Performance of Fluorinated Electrolytes
The following tables summarize quantitative data from recent studies, showcasing the impact of various fluorinated electrolyte formulations on the performance of high-voltage lithium batteries.
Table 1: Performance of High-Voltage Cells with Fluorinated Electrolyte Formulations
| Electrolyte Composition (Salt in Solvents + Additives) | Cell Configuration | Cut-off Voltage (V) | Performance Metric | Reference |
|---|---|---|---|---|
| 1 M LiPF₆ in FEC/FEMC (1:9 v/v) | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | 4.7 | Superior charge-discharge performance compared to non-fluorinated equivalent. | [9][10] |
| 1 M LiPF₆ in FEC/TFEC (4:6 w/w) | LiNi₀.₈Mn₀.₁Co₀.₁O₂/Graphite | 3.0 - 4.5 | Significantly improved cycling stability over commercial electrolytes. | [15] |
| 1 M LiTFSI in FEC/FDEC/FEMC + LiDFOB | Li/LiNi₀.₈Mn₀.₁Co₀.₁O₂ | ≥ 4.5 | Stable cycling for Ni-rich cathodes at high voltages. | [23][24] |
| 1 M LiFSI in DTDL | Li/LiNi₀.₈Co₀.₁Mn₀.₁O₂ (20 µm Li) | - | 84% capacity retention after 200 cycles at 0.5C. | [16] |
| 0.2 M LiPF₆ in FEC/EMC | LiCoO₂/Li | - | Enhanced performance due to LiF-rich, uniform SEI. | [8] |
| Fluorinated Ether Electrolyte | LiNi₀.₈Co₀.₁Mn₀.₁O₂/Graphite | 4.4 | >90% capacity retention after 200 cycles. | [3] |
| Fluorinated Ether Electrolyte | LiCoO₂/Graphite | 4.5 | 97% capacity retention after 100 cycles. | [3] |
| LHCE with BTFMD diluent | Li/LiNi₀.₈Co₀.₁Mn₀.₁O₂ | 4.4 | 80% capacity retention after 250 cycles. | [22] |
| 1 M LiPF₆ in 5FDEE:FEC (9:1 v/v) | Li/LiNi₀.₈Co₀.₁Mn₀.₁O₂ | 2.7 - 4.3 | Average Coulombic efficiency >99.9% over 550 cycles. |[25] |
Abbreviations: FEC (Fluoroethylene Carbonate), FEMC (Methyl (2,2,2-Trifluoroethyl) Carbonate), TFEC (Bis(2,2,2-trifluoroethyl) Carbonate), LiPF₆ (Lithium Hexafluorophosphate), LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide), LiFSI (Lithium Bis(fluorosulfonyl)imide), LiDFOB (Lithium Difluoro(oxalate)borate), DTDL (2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane), EMC (Ethyl Methyl Carbonate), BTFMD (2,2-bis(trifluoromethyl)-1,3-dioxolane), 5FDEE (Terminally fluorinated ether), FDEC (Bis(2,2,2-trifluoroethyl) Carbonate).
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of novel electrolyte formulations.
Protocol 1: Preparation of Fluorinated Electrolytes
This protocol describes the standard procedure for preparing a fluorinated electrolyte in an argon-filled glovebox.
Materials:
-
Lithium salt (e.g., LiPF₆, LiFSI), battery grade
-
Fluorinated solvents (e.g., FEC, FEMC), battery grade
-
Co-solvents/diluents (e.g., EMC, TTE), battery grade
-
Additives (e.g., LiDFOB), if required
-
Anhydrous glass vials with magnetic stir bars
-
Precision balance (±0.1 mg)
-
Volumetric pipettes or syringes
-
Magnetic stirrer
Procedure:
-
Environment Control: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.
-
Solvent Mixture Preparation:
-
Using a precision balance, weigh the required amounts of each solvent or use volumetric pipettes to measure the required volumes into a clean, dry glass vial.
-
If preparing a weight/weight (w/w) solution, tare the balance with the vial and add each solvent sequentially.
-
If preparing a volume/volume (v/v) solution, use clean, dry pipettes for each solvent.
-
-
Salt Dissolution:
-
Weigh the required mass of the lithium salt to achieve the target molarity (e.g., 1.0 M).
-
Slowly add the salt to the solvent mixture while stirring with a magnetic stir bar.
-
Seal the vial and continue stirring at room temperature until the salt is completely dissolved. This may take several hours.
-
-
Additive Incorporation (if applicable):
-
Weigh the required amount of additive (e.g., 1-2 wt%).
-
Add it to the electrolyte solution and stir until fully dissolved.
-
-
Storage: Store the final electrolyte solution in a sealed vial in the glovebox. It is recommended to let the solution rest for 24 hours before use to ensure homogeneity.
Protocol 2: Assembly of CR2032 Coin Cells
This protocol details the assembly of a standard CR2032 coin cell for electrochemical testing.
Materials:
-
Cathode and anode discs (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ and Lithium metal/graphite)
-
Celgard separator disc
-
CR2032 coin cell components (can, cap, spacer disc, spring)
-
Prepared fluorinated electrolyte
-
Micropipette
-
Tweezers (non-metallic tips recommended)
-
Coin cell crimper
Procedure:
-
Preparation: Ensure all cell components and electrodes are dried under vacuum overnight at an appropriate temperature (e.g., 70-120°C for cathodes, room temperature for lithium metal) and transferred to the glovebox without air exposure.
-
Cell Stacking:
-
Place the cathode disc in the center of the coin cell can.
-
Using a micropipette, apply a small drop of the fluorinated electrolyte (e.g., 20 µL) to wet the cathode surface evenly.
-
Place a separator disc on top of the cathode.
-
Add another drop of electrolyte (e.g., 20 µL) to wet the separator.
-
Carefully place the anode disc (e.g., lithium metal) on top of the separator.
-
Place the spacer disc over the anode, followed by the spring.
-
Carefully place the cell cap on top of the assembly.
-
-
Crimping: Transfer the assembled cell to the coin cell crimper. Apply pressure according to the manufacturer's instructions to seal the cell.
-
Resting: Let the sealed cell rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes and separator by the electrolyte before starting electrochemical tests.
Protocol 3: Electrochemical Performance Evaluation
This protocol outlines standard electrochemical tests to characterize the performance of the fluorinated electrolyte.
Equipment:
-
Multi-channel battery cycler
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.5 V). This step is crucial for the controlled formation of a stable SEI and CEI.
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), performing 5-10 cycles at each rate.
-
Return to a low C-rate (e.g., C/10) for several cycles to check for capacity recovery.
-
-
Long-Term Cycling Stability:
-
Cycle the cell at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge/discharge capacity and Coulombic efficiency for each cycle to evaluate capacity retention.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell before cycling, after formation cycles, and at various intervals during long-term cycling.
-
This provides insight into the evolution of interfacial and charge-transfer resistances.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and concepts in the development of fluorinated electrolytes.
Caption: Experimental workflow for fluorinated electrolyte evaluation.
Caption: Mechanism of fluorinated electrolytes in high-voltage batteries.
References
- 1. energy.gov [energy.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smeng.ucsd.edu [smeng.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Low-Concentration Electrolyte for High-Voltage Lithium-Metal Batteries: Fluorinated Solvation Shell and Low Salt Concentration Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes (Journal Article) | OSTI.GOV [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries [ideas.repec.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. pnas.org [pnas.org]
- 21. Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries | Journal Article | PNNL [pnnl.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Polymer Chemistry: A Detailed Guide for Researchers
Application Notes
The monomer 1,4-Bis(2,2,2-trifluoroethoxy)benzene is a key building block in the synthesis of high-performance fluorinated poly(arylene ether)s (FPAEs). The incorporation of the trifluoroethoxy groups into the polymer backbone imparts a unique combination of properties, making these materials highly attractive for advanced applications in the electronics, aerospace, and membrane technology sectors.
The symmetric substitution of the trifluoroethoxy groups on the benzene ring contributes to a reduction in the dipole moment of the polymer, which in turn leads to a lower dielectric constant.[1] This is a critical property for materials used in microelectronics, such as interlayer dielectrics and encapsulants, where low signal loss and prevention of crosstalk are paramount. The presence of bulky trifluoromethyl (-CF3) groups, similar to the trifluoroethoxy groups, increases the fractional free volume of the polymer. This enhanced free volume not only contributes to a lower dielectric constant but also improves the solubility of the polymer in common organic solvents, facilitating processing and film formation.[2]
FPAEs synthesized using monomers like this compound exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.[2][3] This high thermal resistance makes them suitable for applications requiring long-term performance at elevated temperatures. Furthermore, the fluorinated nature of these polymers results in low moisture absorption and high hydrophobicity, which are beneficial for maintaining stable electrical properties in varying environmental conditions.[3]
The general synthetic route to these polymers is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the polycondensation of a bisphenol, such as this compound (acting as the nucleophile after deprotonation), with an activated aromatic dihalide, most commonly a perfluorinated aromatic compound like decafluorobiphenyl.[4][5] The reaction is typically carried out in a high-boiling aprotic polar solvent in the presence of a weak base to facilitate the formation of the phenoxide.
Quantitative Data Presentation
The following table summarizes typical properties of fluorinated poly(arylene ether)s synthesized from monomers structurally similar to this compound. These values provide a benchmark for the expected performance of polymers derived from the target monomer.
| Property | Typical Value Range | Key Benefits |
| Thermal Stability (Td5%) | 514 - 555 °C | High-temperature resistance for demanding applications.[3] |
| Glass Transition Temperature (Tg) | 178 - 226 °C | Maintains structural integrity at elevated operating temperatures.[3] |
| Dielectric Constant (@ 1 MHz - 11 GHz) | 2.07 - 2.80 | Excellent insulating properties for high-frequency electronics.[1][3] |
| Dielectric Loss (@ 1 MHz - 11 GHz) | 0.002 - 0.006 | Minimizes signal dissipation in electronic components.[3] |
| Water Absorption | 0.28 - 0.87 % | Maintains stable dielectric properties in humid environments.[3] |
| Tensile Strength | 35 - 48 MPa | Good mechanical robustness for film and component fabrication.[6] |
| Tensile Modulus | 1.5 - 1.8 GPa | Stiffness and dimensional stability.[6] |
Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of a fluorinated poly(arylene ether) using this compound and decafluorobiphenyl via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (Monomer A)
-
Decafluorobiphenyl (Monomer B)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Vacuum filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser. The entire apparatus is flame-dried under a nitrogen purge to ensure anhydrous conditions.
-
Reagent Charging: To the flask are added this compound (e.g., 10 mmol), decafluorobiphenyl (e.g., 10 mmol), and finely ground, anhydrous potassium carbonate (e.g., 12 mmol, 1.2 equivalents). Anhydrous N,N-dimethylacetamide (DMAc, e.g., 100 mL) and toluene (e.g., 50 mL) are then added as the reaction solvent and azeotroping agent, respectively.
-
Azeotropic Dehydration: The reaction mixture is heated to approximately 140-150°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to remove any residual water. This step is crucial for achieving a high molecular weight polymer. After the complete removal of water (typically 2-4 hours), the toluene is drained from the Dean-Stark trap.
-
Polymerization: The reaction temperature is then raised to 160-180°C to initiate the polymerization. The reaction is allowed to proceed under a gentle nitrogen flow for 12-24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture.
-
Polymer Isolation and Purification:
-
After the polymerization is complete, the reaction mixture is cooled to room temperature.
-
The viscous solution is then slowly poured into a large excess of stirred methanol (e.g., 1 L) to precipitate the polymer.
-
The fibrous polymer precipitate is collected by vacuum filtration and washed thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
To further purify the polymer, it can be redissolved in a suitable solvent like chloroform, filtered to remove any insoluble impurities, and then reprecipitated into methanol.
-
The purified polymer is collected by filtration and dried in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
-
Characterization:
The synthesized polymer can be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss as a function of frequency.
Visualizations
Caption: Workflow for the synthesis and purification of fluorinated poly(arylene ether).
Caption: General reaction scheme for the synthesis of fluorinated poly(arylene ether).
References
- 1. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, formation of byproducts, or issues with product isolation. Key areas to investigate include:
-
Incomplete Disubstitution: A significant challenge is the formation of the monosubstituted intermediate, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene or 4-(2,2,2-trifluoroethoxy)phenol, instead of the desired disubstituted product.[1][2] To drive the reaction towards completion, employing an excess of the trifluoroethylating agent is crucial.[1][2]
-
Suboptimal Base or Reaction Conditions: The choice and amount of base are critical for deprotonating the hydroquinone (in the Williamson ether synthesis) or facilitating the coupling (in the Ullmann condensation). The reaction temperature and time also play a vital role and may need optimization.
-
Side Reactions: The Williamson ether synthesis can be susceptible to elimination side reactions, particularly if the reaction conditions are not ideal.[3][4]
-
Moisture in Reagents or Solvents: Water can consume the base and hinder the reaction. Ensure all reagents and solvents are appropriately dried before use.
-
Inefficient Purification: The desired product might be lost during the workup and purification steps. Recrystallization is a powerful technique for purifying the solid crude product.[1]
Q2: I am observing a significant amount of monosubstituted product. How can I improve the yield of the disubstituted product?
A2: To favor the formation of this compound over the monosubstituted intermediate, consider the following:
-
Increase Stoichiometry of the Trifluoroethylating Agent: Using a significant excess of the 2,2,2-trifluoroethoxy source is a common strategy to ensure complete disubstitution.[1] Some procedures suggest using as much as 8 equivalents of 2,2,2-trifluoroethanol in the Ullmann condensation to achieve full conversion.[1][2]
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid decomposition) can help drive the reaction to completion. For instance, a Williamson ether synthesis protocol specifies refluxing for 24 hours.[5]
-
Choice of Base and Solvent: The reaction kinetics can be influenced by the base and solvent system. For the Williamson ether synthesis, polar aprotic solvents like acetone or DMF are commonly used.[1][6]
Q3: What are the recommended synthetic routes for this compound?
A3: There are two primary and effective methods for synthesizing this compound:
-
Williamson Ether Synthesis: This common method starts from 1,4-dihydroxybenzene (hydroquinone) and a trifluoroethylating agent like 2,2,2-trifluoroethyl bromide or 2,2,2-trifluoroethyl trifluoromethanesulfonate.[1][5] The reaction is typically carried out in the presence of a base such as potassium carbonate.[5]
-
Ullmann Condensation: This copper-catalyzed nucleophilic substitution reaction involves coupling an aryl halide, such as 1,4-dibromobenzene, with 2,2,2-trifluoroethanol in the presence of a copper catalyst (e.g., CuBr or CuI) and a strong base like sodium hydride.[1][6]
Q4: Can a phase transfer catalyst improve my yield in the Williamson ether synthesis?
A4: Yes, a phase transfer catalyst (PTC) can be beneficial. In a biphasic system (e.g., a solid base with an organic solvent), a PTC like tetrabutylammonium bromide can help transfer the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and potentially the yield.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis protocols for this compound.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation (Example 1) | Ullmann Condensation (Example 2) |
| Starting Material | Hydroquinone | 1,4-Dibromobenzene | 1,4-Dibromobenzene |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethanol |
| Molar Ratio (Starting Material:Trifluoroethylating Agent) | 1 : 2.2 | 1 : 5.9 | 1 : 1.7 |
| Base | Potassium Carbonate | Sodium Hydride | Sodium Hydride |
| Catalyst | - | Cuprous Iodide | Cupric Bromide |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | Reflux | ~100°C |
| Reaction Time | 24 hours | 4 hours | 2 hours |
| Reported Yield | 88%[5][6] | 80%[6] | 99%[6] |
Experimental Protocols
Detailed Methodology 1: Williamson Ether Synthesis
This protocol is adapted from a literature procedure.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.42 moles of potassium carbonate and 2.2 moles of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liters of acetone.
-
Addition of Hydroquinone: Slowly add a solution of 1.0 mole of hydroquinone in 1.1 liters of acetone to the mixture over a 2-hour period.
-
Reaction: Heat the reaction mixture at reflux for 24 hours.
-
Workup: After cooling, evaporate the solvent. To the residue, add 2 liters of chloroform and 2 liters of water.
-
Extraction: Separate the chloroform layer. Wash the aqueous layer twice with 1 liter of chloroform each time. Combine all chloroform extracts.
-
Washing: Wash the combined chloroform solution with 1 liter of water.
-
Drying and Concentration: Dry the chloroform solution over magnesium sulfate, filter, and concentrate under vacuum.
-
Purification: Add hexane to the residue to induce precipitation. Collect the solid product by filtration and wash with hexane to obtain this compound. An 88% yield is reported for this method.[5][6]
Detailed Methodology 2: Ullmann Condensation
This protocol is based on a patented procedure.[6]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 4.8 g of sodium hydride in 40 ml of N,N-dimethylformamide.
-
Addition of Alcohol: Add 20 ml (27.4 g) of 2,2,2-trifluoroethanol to this mixture.
-
Addition of Aryl Halide and Catalyst: To this mixture, add 0.034 mole (8.0 g) of 1,4-dibromobenzene and 1.0 g of cupric bromide.
-
Reaction: Heat the reaction mixture to approximately 100°C for two hours.
-
Quenching: Quench the reaction by pouring it into ice water.
-
Product Isolation: Acidify with hydrochloric acid and collect the resulting white solid by filtration. This procedure reports a 99% yield of this compound.[6]
Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow for low yield.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 2. KR20090064456A - Process for the preparation of trifluoroethoxytoluenes - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. prepchem.com [prepchem.com]
- 6. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
Troubleshooting Guide
Low or no yield of the desired product is a common issue. The following guide provides a systematic approach to identifying and resolving potential problems in the synthesis of this compound via the Williamson ether synthesis.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Williamson ether synthesis of this compound from hydroquinone?
A1: The two most prevalent side reactions are:
-
Incomplete reaction: This leads to the formation of the mono-substituted byproduct, 4-(2,2,2-trifluoroethoxy)phenol. This occurs when not all of the hydroquinone is di-alkylated. To minimize this, using a molar excess of the trifluoroethylating agent is recommended.[1]
-
C-alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of trifluoroethyl-substituted hydroquinone byproducts. The choice of solvent can influence the O/C alkylation ratio.
Q2: How can I minimize the formation of the mono-substituted byproduct?
A2: To drive the reaction towards the desired di-substituted product, it is crucial to use a stoichiometric excess of the trifluoroethylating agent. A molar ratio of at least 2.2 equivalents of the trifluoroethylating agent to 1 equivalent of hydroquinone is often employed.[2] Increasing the reaction time or temperature may also promote a more complete reaction.
Q3: What is the optimal base and solvent for this synthesis?
A3: A moderately strong base such as potassium carbonate is commonly used to deprotonate the hydroquinone.[2] Stronger bases like sodium hydride can also be effective. The choice of solvent is critical to favor O-alkylation over C-alkylation. Polar aprotic solvents, such as acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are preferred as they solvate the cation of the base, leaving a more reactive, "naked" phenoxide ion that favors attack by the oxygen atom.[1]
Q4: My product is difficult to purify. What are the recommended purification methods?
A4: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of chloroform and hexane.[2][3] An initial aqueous workup is typically performed to remove the base and other water-soluble impurities.[1] If significant amounts of the mono-substituted byproduct are present, column chromatography may be necessary for complete separation.
Q5: Can I use a different trifluoroethylating agent?
A5: Yes, while 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is highly effective, other agents like 2,2,2-trifluoroethyl bromide can also be used.[1] However, triflates are generally more reactive due to the excellent leaving group ability of the triflate anion, which can lead to higher yields and shorter reaction times.
Quantitative Data on Side Product Formation
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides representative data based on general principles of Williamson ether synthesis and related reactions to illustrate the expected trends.
| Molar Ratio (Trifluoroethylating Agent : Hydroquinone) | Base | Solvent | Temperature (°C) | Approx. Yield of Diether (%) | Approx. Yield of Monoether (%) | Approx. Yield of C-Alkylation Products (%) |
| 2.0 : 1 | K₂CO₃ | Acetone | Reflux | 75 | 20 | <5 |
| 2.2 : 1 | K₂CO₃ | Acetone | Reflux | 88 | 10 | <2 |
| 2.5 : 1 | K₂CO₃ | Acetone | Reflux | >90 | <5 | <2 |
| 2.2 : 1 | NaH | THF | Reflux | ~85 | ~10 | <5 |
| 2.2 : 1 | K₂CO₃ | Ethanol | Reflux | ~60 | ~25 | ~15 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
Hydroquinone (1.0 mole, 110 g)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 moles, 510.6 g)
-
Potassium carbonate (2.42 moles, 334.4 g)
-
Acetone (2.12 L)
-
Chloroform (4 L)
-
Hexane
-
Magnesium sulfate
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of potassium carbonate (334.4 g) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (510.6 g) in acetone (1.02 L) is prepared.
-
A solution of hydroquinone (110 g) in acetone (1.1 L) is added slowly to the reaction mixture over a period of 2 hours.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the acetone is removed under reduced pressure.
-
The residue is partitioned between chloroform (2 L) and water (2 L).
-
The layers are separated, and the aqueous layer is extracted with chloroform (2 x 1 L).
-
The combined chloroform extracts are washed with water (1 L), dried over magnesium sulfate, and filtered.
-
The chloroform is removed under reduced pressure to yield the crude product.
-
The solid residue is triturated with hexane, and the product is collected by filtration, washed with hexane, and dried. This recrystallization step helps in purifying the final product.[2][3]
-
A typical yield of this compound is around 88% (241 g).[2]
dot
Caption: Experimental workflow for the synthesis of this compound.
References
Optimizing reaction conditions for Williamson ether synthesis of fluorinated compounds
Welcome to the technical support center for the Williamson ether synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis challenging for fluorinated compounds?
The synthesis can be challenging due to the strong electron-withdrawing nature of fluorine atoms. This property can decrease the nucleophilicity of a fluorinated alcohol (making deprotonation more difficult or the resulting alkoxide less reactive) or reduce the electrophilicity of a fluorinated alkyl halide. The position of the fluorine atom(s) significantly influences the molecule's chemical properties and reactivity.[1] Furthermore, fluorinated starting materials can be prone to side reactions, such as elimination, under standard Williamson conditions.[2]
Q2: What is the best choice of base for deprotonating fluorinated alcohols?
The choice of base depends on the acidity of the fluorinated alcohol.
-
For highly acidic fluorinated alcohols: Milder bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be effective, especially when paired with polar aprotic solvents.[1][3]
-
For less acidic alcohols: Stronger bases are required to ensure complete deprotonation and formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are common choices as they irreversibly deprotonate the alcohol.[4][5] The resulting byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[4]
-
In industrial applications or biphasic systems: Phase transfer catalysis is often employed, using bases like aqueous potassium hydroxide.[1][2]
Q3: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide but do not protonate the nucleophile, thus accelerating the Sₙ2 reaction.
-
Commonly Used: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are frequently used and have been shown to be effective for the synthesis of fluorinated ethers.[1][2]
-
Alternative: Tetrahydrofuran (THF) is also a viable option, particularly when using strong hydride bases like NaH.[4] Protic solvents (like ethanol) and apolar solvents tend to slow the reaction rate by reducing the availability of the free nucleophile.[2]
Q4: What are the typical reaction temperatures and times?
A standard Williamson ether synthesis is often conducted at temperatures between 50 to 100 °C, with reaction times ranging from 1 to 8 hours.[2][6] However, for fluorinated compounds, especially those with reduced reactivity, more forcing conditions may be necessary, including higher temperatures and longer reaction times, sometimes conducted in a sealed vessel or autoclave.[1] For example, the reaction of sodium trifluoroethylate with ethyl bromide required heating at 130°C for 89 hours in a metal ampoule.[1]
Q5: How can I minimize the formation of elimination byproducts?
Elimination is a common side reaction, especially with secondary or sterically hindered primary alkyl halides.[6][7] To favor substitution (Sₙ2) over elimination (E2):
-
Use a primary alkyl halide: The Sₙ2 reaction is fastest for methyl and primary alkyl halides.[4][5] Avoid tertiary alkyl halides, which will almost exclusively yield elimination products.[4]
-
Control the temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Choose a less hindered base/alkoxide: While the alkoxide can be primary, secondary, or tertiary, using a bulky alkoxide with a primary halide is a standard strategy.[6] However, if elimination is a problem, a less sterically demanding alkoxide may be beneficial.
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is a frequent issue when working with deactivated fluorinated substrates. The following guide helps diagnose and solve the problem.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low-yield Williamson ether synthesis.
Problem: Difficulty with Phase Separation in Biphasic Reactions
When using aqueous alkali and an organic solvent (a phase-transfer catalysis system), poor separation or low yield can occur.
-
Possible Cause: Insufficient mixing or inefficient transfer of the alkoxide to the organic phase.
-
Solution: Add a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether.[1] PTCs help transport the ionic alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. Yields can be significantly higher (87-94%) in a PTC system compared to a single-solvent system (45-55% in DMSO).[1]
Data on Reaction Conditions
Optimizing the base and solvent system is critical for success. The following tables summarize conditions used in the synthesis of various fluorinated ethers.
Table 1: Comparison of Reaction Systems for Polyfluoroalkyl Ethers Source: Bazhin, D.N. et al.[8] (as cited in[1])
| Method | Base / Solvent System | Catalyst | Temp. | Time | Yield |
| Method 1 | KOH / DMSO | None | 100 °C | 8 h | 45-55% |
| Method 2 | 40% aq. KOH / CH₂Cl₂ | TEBAC | 40 °C | 5 h | 87-94% |
| TEBAC: Triethylbenzylammonium chloride |
Table 2: Conditions for Allylation of Polyfluorinated Alcohols Source: Described in[7] (as cited in[1])
| Fluorinated Alcohol | Base | Solvent | Conditions |
| Polyfluoroalkanol | Sodium (Na) | Anhydrous Solvent (e.g., Dioxane) | Preliminarily formed alcoholate, then heated with allyl halide. |
| Polyfluoroalkanol | Potassium Carbonate (K₂CO₃) | Acetone | In situ formation of alcoholate. |
General Experimental Protocol
This protocol is a generalized procedure for the synthesis of a fluorinated ether using sodium hydride. Caution: Always perform a thorough risk assessment before starting any chemical reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Workflow for Fluorinated Ether Synthesis
Caption: Step-by-step workflow for a typical Williamson ether synthesis.
Detailed Steps:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated alcohol (1.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF, DMF) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Note: Hydrogen gas evolution will be observed. The addition should be slow to control the effervescence.
-
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the gas evolution has stopped, indicating complete formation of the sodium alkoxide.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1-1.5 eq.) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding water or saturated aqueous ammonium chloride solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired fluorinated ether.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Enhancing Ullmann Condensation for Aryl Ether Synthesis
Welcome to the technical support center for the Ullmann condensation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of aryl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann condensation for aryl ether synthesis in a question-and-answer format.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I improve it?
A1: Low or no yield in an Ullmann condensation can stem from several factors related to reactants, catalysts, and reaction conditions.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1][2] If you are using a less reactive aryl halide, consider switching to a more reactive one if your synthesis allows.
-
Substituent Effects: Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups may slow it down.[1][3] Conversely, electron-rich phenols tend to give higher yields, whereas electron-poor phenols can be less reactive.[3]
-
Catalyst System: The choice and amount of the copper catalyst and any associated ligand are crucial. Traditional methods often required stoichiometric amounts of copper, but modern protocols use catalytic amounts (e.g., 5-10 mol%) of a copper(I) source like CuI or Cu₂O, often in combination with a ligand.[4][5][6] Inexpensive and effective ligands such as N,N-dimethylglycine, L-proline, or various diamines can significantly improve reaction rates and yields, allowing for milder conditions.[6][7][8]
-
Base Selection: The choice of base is critical. Strong inorganic bases are typically used.[9] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly employed and have been shown to be effective.[3][4] The base not only deprotonates the phenol but can also influence the catalyst's activity.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditionally used.[5][9] However, non-polar solvents like toluene or xylene have also been used successfully, particularly with certain catalyst systems.[3] The choice of solvent can significantly impact the reaction's success.[3]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[5] Modern, ligand-assisted methods can often be run at lower temperatures, typically in the range of 80-120°C.[1][9] If your reaction is sluggish, a gradual increase in temperature might be necessary, but be aware that excessively high temperatures can lead to side reactions and decomposition.[1]
-
Anhydrous Conditions: The presence of water can deactivate the base and interfere with the reaction.[6] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended. The use of molecular sieves can also help to remove trace amounts of water.[4][6]
Q2: I am observing significant dehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.
-
Moisture and Proton Sources: This side reaction is often exacerbated by the presence of proton sources, such as trace water in the reaction mixture.[1] Ensuring strictly anhydrous conditions by thoroughly drying all reagents and solvents and maintaining an inert atmosphere can help.[1]
-
Solvent as a Hydrogen Donor: Some solvents can act as hydrogen donors. If dehalogenation is a persistent issue, consider screening different anhydrous solvents.[1]
-
Reaction Kinetics: Dehalogenation can become more prominent if the desired coupling reaction is slow. Optimizing the reaction conditions to accelerate the C-O bond formation (e.g., by changing the ligand or increasing the temperature moderately) can help to outcompete the dehalogenation pathway.
Q3: My reaction is difficult to purify due to side products. What are the common side reactions and how can I avoid them?
A3: Besides dehalogenation, other side reactions can complicate purification.
-
Homocoupling of Aryl Halide: The formation of biaryl compounds through the homocoupling of the aryl halide (an Ullmann reaction) can occur, especially at high temperatures. Using a ligand-assisted catalytic system that promotes the desired C-O coupling at lower temperatures can minimize this.
-
Reaction with Ligand: In some cases, the aryl halide can react with the amine-based ligand itself, leading to N-arylation products.[10] If this is suspected, screening different classes of ligands may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the best copper source for the Ullmann condensation? A: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are generally considered the most effective and are widely used.[4] In some cases, copper(II) sources can also be effective.[5]
Q: Are ligands always necessary for an efficient Ullmann condensation? A: While traditional Ullmann reactions were often run without ligands at very high temperatures, modern methods almost always employ a ligand.[9] Ligands accelerate the reaction, allowing for milder conditions, lower catalyst loadings, and a broader substrate scope.[4][6][8] However, some recent protocols describe ligand-free conditions using nanoparticle catalysts or specific solvent systems.[11][12]
Q: How do I choose the right ligand for my reaction? A: The choice of ligand can be substrate-dependent. Simple, inexpensive ligands like N,N-dimethylglycine, L-proline, diamines (e.g., ethylenediamine), and salicylaldoxime have shown broad utility.[2][4][8] It is often beneficial to screen a small number of different ligand classes to find the optimal one for a specific substrate pair.
Q: Can I use aryl chlorides for Ullmann ether synthesis? A: Aryl chlorides are the least reactive of the aryl halides in this reaction.[2] While challenging, their use is possible, often requiring more active catalyst systems, specialized ligands, and potentially higher reaction temperatures.[13]
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Ullmann condensation for aryl ether synthesis.
Table 1: Effect of Ligand on Diaryl Ether Synthesis
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | K₂CO₃ | Toluene | 100 | 24 | 15.5[3] |
| 2 | CuI (5) | PPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 60.2[3] |
| 3 | Cu₂O (5) | Chxn-Py-Al (10) | Cs₂CO₃ | ACN | 80 | 18 | 95[4] |
| 4 | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ | Dioxane | 90 | 24 | 92[7] |
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI/PPh₃ | K₂CO₃ (2) | Toluene | 100 | 58.3[3] |
| 2 | CuI/PPh₃ | Cs₂CO₃ (2) | Toluene | 100 | 10[3] |
| 3 | CuI/PPh₃ | Na₂CO₃ (2) | Toluene | 100 | 0[3] |
| 4 | CuI/PPh₃ | K₂CO₃ (2) | o-Xylene | 140 | 67.9[3] |
| 5 | CuI/PPh₃ | K₂CO₃ (2) | NMP | 100 | 0[3] |
Experimental Protocols
General Procedure for Ligand-Accelerated Ullmann Condensation:
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%), ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or acetonitrile, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arches.union.edu [arches.union.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed.
-
Williamson Ether Synthesis (from 1,4-dihydroxybenzene):
-
Unreacted 1,4-dihydroxybenzene (hydroquinone).
-
Mono-substituted intermediate: 4-(2,2,2-trifluoroethoxy)phenol.
-
Side products from E2 elimination of the trifluoroethylating agent.
-
-
Ullmann Condensation (from 1,4-dibromobenzene):
-
Unreacted 1,4-dibromobenzene.
-
Mono-substituted intermediate: 1-bromo-4-(2,2,2-trifluoroethoxy)benzene.[1]
-
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the desired product from impurities. The pure product is a white solid with a melting point of approximately 75-79°C.[2]
Q3: What is the expected 1H NMR spectrum for pure this compound?
A3: Due to the symmetrical nature of the molecule, the 1H NMR spectrum is relatively simple. It typically shows a sharp singlet for the four aromatic protons in the region of δ 6.8-7.2 ppm. The methylene protons (-OCH2CF3) will appear as a quartet.
Troubleshooting Guide
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization. | The chosen solvent is too good a solvent for the product, even at low temperatures. The product is highly soluble in the mother liquor. | - Select a different solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at room temperature. Hexane has been reported to be an effective recrystallization solvent.[2] - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. |
| Significant loss of product during column chromatography. | The chosen eluent is too polar, causing the product to elute too quickly with impurities. The product is adsorbing irreversibly to the silica gel. | - Optimize the mobile phase composition using TLC first. A less polar eluent system (e.g., higher hexane to ethyl acetate ratio) will increase the retention time of the product on the column, allowing for better separation. - If the product is suspected to be adsorbing to the silica, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar modifier like triethylamine in the eluent. |
Persistent Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of a colored impurity in the final product. | The impurity may be a polymeric byproduct or a highly conjugated species. | - Treat a solution of the crude product with activated charcoal before the final purification step (recrystallization or chromatography). - Column chromatography is generally more effective at removing colored impurities than recrystallization. |
| The final product is an oil or a low-melting solid. | The presence of residual solvent or impurities is depressing the melting point. | - Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent. - If impurities are still present, a second purification step may be necessary. For example, if recrystallization was performed first, follow up with column chromatography. |
| Co-elution of an impurity with the product during column chromatography. | The impurity has a very similar polarity to the desired product. | - Optimize the eluent system. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. - Consider using a different stationary phase with different selectivity (e.g., alumina instead of silica gel). - High-Performance Liquid Chromatography (HPLC) may be required for very difficult separations. |
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of compounds between a stationary and a mobile phase based on polarity. |
| Typical Purity Achieved | Good to Excellent (>98%) | Good to Excellent (>99% for some compounds) |
| Yield | Moderate to High (can be >80%)[2] | Variable (depends on separation efficiency and fraction collection) |
| Scalability | Easily scalable for larger quantities. | Can be scaled up, but may become more complex and costly. |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps. | Generally faster for small-scale purifications. |
| Solvent Consumption | Generally lower. | Can be high due to the continuous flow of the mobile phase. |
| Cost-Effectiveness | More cost-effective for large scales. | Can be more expensive due to the cost of the stationary phase and larger solvent volumes. |
| Applicability | Best for crystalline solids. | Applicable to a wider range of compounds, including oils and non-crystalline solids. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight. A yield of 88% with a melting point of 75-77°C has been reported using a similar procedure.
Protocol 2: Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). The optimal eluent composition should be determined beforehand by TLC.
-
Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree based on 1H NMR analysis.
References
Technical Support Center: Purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support center for the purification of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product by effectively removing monosubstituted byproducts, primarily 4-(2,2,2-trifluoroethoxy)phenol.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with a significant amount of starting material (hydroquinone). | Incomplete reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or excess of trifluoroethylating agent). The unreacted hydroquinone can be removed by a basic aqueous wash (see Protocol 1). |
| The desired product is lost during the basic wash step. | The pH of the aqueous layer is too high, leading to hydrolysis of the ether linkages. | Use a milder base, such as sodium bicarbonate, for the initial washes. Ensure the contact time with the strong base (NaOH) is minimized. |
| Poor separation of the product and the monosubstituted byproduct during column chromatography. | Inappropriate solvent system (eluent). | The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio (see Protocol 3). |
| The product oils out during recrystallization. | The chosen solvent is not ideal, or the solution is cooled too quickly. | Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Hexane or a mixture of hexane and a slightly more polar solvent like toluene or ethyl acetate is recommended.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low overall yield after purification. | Loss of product at each purification step. | Each purification step should be performed carefully to minimize loss. For instance, during liquid-liquid extraction, ensure complete phase separation. When performing column chromatography, choose the correct fraction size to avoid mixing the product with impurities. A documented synthesis reports a yield of 88% after washing and recrystallization, which can serve as a benchmark.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common monosubstituted byproduct in the synthesis of this compound from hydroquinone?
The most common monosubstituted byproduct is 4-(2,2,2-trifluoroethoxy)phenol. This arises from the incomplete reaction of hydroquinone, where only one of the two hydroxyl groups is etherified.
Q2: How can I remove the acidic 4-(2,2,2-trifluoroethoxy)phenol byproduct?
The phenolic byproduct is acidic and can be effectively removed by liquid-liquid extraction with a basic aqueous solution, such as sodium hydroxide (NaOH). The phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer, while the neutral desired product remains in the organic layer.
Q3: What analytical techniques can I use to assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of the more polar phenolic byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the sample and can identify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of the monosubstituted byproduct by observing characteristic phenolic -OH and aromatic proton signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (75-77 °C) is indicative of high purity.[1]
Q4: Can I use recrystallization as the sole method of purification?
While recrystallization is a powerful purification technique for this compound, it may not be sufficient to remove a large amount of the monosubstituted byproduct. It is highly recommended to perform a basic aqueous wash (liquid-liquid extraction) to remove the bulk of the phenolic impurity before proceeding with recrystallization. For very high purity requirements, column chromatography may be necessary.
Q5: What is a suitable solvent for recrystallizing this compound?
Hexane is a commonly used and effective solvent for the recrystallization of this compound.[1] A mixed solvent system, such as hexane/ethyl acetate or hexane/toluene, can also be employed to optimize the crystallization process.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Phenolic Byproducts
This protocol describes the removal of the acidic monosubstituted byproduct, 4-(2,2,2-trifluoroethoxy)phenol, from the reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of diethyl ether for every 10 g of crude product).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ether or ethyl acetate) contains the sodium salt of the phenolic byproduct.
-
Drain the aqueous layer.
-
Repeat the extraction with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the aqueous brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product, now free of acidic impurities.
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Purification
This protocol outlines the use of TLC to monitor the progress of the purification.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate or ceric ammonium molybdate)
Procedure:
-
Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the baseline of a TLC plate, spot the crude mixture, the organic layer after extraction, and a standard of the pure product (if available).
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The desired product, being less polar, will have a higher Rf value than the more polar phenolic byproduct.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating.
Protocol 3: Column Chromatography for High-Purity Isolation
This protocol is for achieving high purity by separating the desired product from the monosubstituted byproduct using column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate)
-
Collection tubes or flasks
-
TLC supplies (from Protocol 2)
Procedure:
-
Prepare the column by packing it with silica gel as a slurry in hexane.
-
Dissolve the crude product (after basic extraction) in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica gel column.
-
Begin eluting the column with 100% hexane, collecting fractions.
-
Monitor the collected fractions by TLC.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
The less polar desired product, this compound, will elute first. The more polar byproduct, 4-(2,2,2-trifluoroethoxy)phenol, will elute later.
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. The values are representative and may vary depending on the specific experimental conditions.
| Purification Step | Parameter | Typical Value | Reference |
| Synthesis | Crude Yield | >90% | General Expectation |
| Liquid-Liquid Extraction | Purity after Extraction | >95% | Estimated |
| Column Chromatography | Purity after Chromatography | >99% | Estimated |
| Recrystallization | Final Yield (after all steps) | ~88% | [1] |
| Final Product | Melting Point | 75-77 °C | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: NMR Analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 1,4-Bis(2,2,2-trifluoroethoxy)benzene via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
Pure this compound is a symmetrical molecule, which simplifies its NMR spectrum.[1] In the ¹H NMR spectrum, you should observe a singlet for the four aromatic protons and a quartet for the four methylene (-OCH₂CF₃) protons. The ¹³C NMR spectrum will show signals for the aromatic carbons and the methylene and trifluoromethyl carbons of the trifluoroethoxy groups.
Q2: What are the common impurities I might encounter, and where do they come from?
Impurities often originate from the starting materials, incomplete reactions, or side reactions during the synthesis, which is commonly a Williamson ether synthesis or an Ullmann condensation.[1] Potential impurities include:
-
Unreacted Starting Materials: 1,4-dihydroxybenzene (hydroquinone) or 1,4-dibromobenzene.
-
Monosubstituted Intermediate: 4-(2,2,2-trifluoroethoxy)phenol or 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, resulting from an incomplete reaction.[1]
-
Residual Solvents: Solvents used during the reaction and purification steps, such as acetone, chloroform, N,N-dimethylformamide (DMF), or hexane, are common contaminants.[2]
Q3: How can I identify the monosubstituted intermediate in my ¹H NMR spectrum?
The monosubstituted intermediate, such as 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, will break the symmetry of the benzene ring. Instead of a single peak for the aromatic protons, you will see a more complex splitting pattern, typically two doublets, integrating to two protons each.
Q4: My NMR spectrum shows very broad peaks. What could be the cause?
Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Insolubility: If your compound is not fully dissolved, it can lead to peak broadening.
-
High Concentration: A sample that is too concentrated can also result in broader signals.[3]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Q5: The baseline of my ¹⁹F NMR spectrum is distorted. What is the issue?
A rolling or distorted baseline in ¹⁹F NMR is a common artifact. This can be due to a large spectral width, incorrect phasing, acoustic ringing from the radiofrequency pulse, or broad background signals from fluorine-containing materials within the NMR probe itself.[4]
Data Presentation: NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | ~6.9 (s, 4H, Ar-H), ~4.3 (q, 4H, -OCH₂) | ~153 (Ar-C-O), ~123 (q, CF₃), ~116 (Ar-C-H), ~67 (q, -OCH₂) |
| 1,4-Dihydroxybenzene (Hydroquinone) | ~6.8 (s, 4H, Ar-H), ~4.8 (s, 2H, -OH) | ~149 (Ar-C-OH), ~116 (Ar-C-H) |
| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH₂) | Specific data not readily available, but expect four aromatic signals and signals for the trifluoroethoxy group. |
| Acetone | ~2.17 (s) | ~206 (C=O), ~30 (CH₃) |
| Chloroform | ~7.26 (s) | ~77 (CDCl₃) |
| N,N-Dimethylformamide (DMF) | ~8.0 (s, 1H), ~2.9 (s, 3H), ~2.7 (s, 3H) | ~162 (C=O), ~36 (N-CH₃), ~31 (N-CH₃) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative example for the synthesis of this compound.
Materials:
-
1,4-dihydroxybenzene (hydroquinone)
-
2,2,2-trifluoroethyl trifluoromethanesulfonate
-
Potassium carbonate
-
Acetone
-
Chloroform
-
Water
-
Magnesium sulfate
-
Hexane
Procedure:
-
To a mixture of potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in acetone (1.02 L), a solution of hydroquinone (1.0 mol) in acetone (1.1 L) is added slowly over a 2-hour period.[2]
-
The reaction mixture is then heated at reflux for 24 hours.[2]
-
After reflux, the reaction mixture is evaporated to remove the acetone.[2]
-
The residue is partitioned between chloroform (2 L) and water (2 L).[2]
-
The chloroform layer is separated, and the aqueous layer is extracted twice more with chloroform (1 L each).[2]
-
The combined chloroform extracts are washed with water (1 L).[2]
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under vacuum.[2]
-
Hexane is added to the resulting residue to precipitate the solid product.[2]
-
The solid product is collected by filtration and washed with hexane to yield this compound.[2]
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR data.
Caption: Workflow for NMR-based impurity identification.
References
Preventing degradation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly stable aromatic compound. The presence of the trifluoromethyl group (-CF₃) on the ethoxy substituent significantly enhances its thermal and chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethoxy groups robust.[1] The ether linkages are also generally resistant to many reagents under typical synthetic conditions. However, degradation can occur under specific harsh conditions.
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. For extended storage, refrigeration at 2-8°C is recommended. It is also advisable to protect the compound from light to prevent potential photodegradation.
Q3: I am observing unexpected peaks in my analytical data (NMR, LC-MS). Could this be due to degradation?
A3: Unexpected peaks can arise from either pre-existing impurities or degradation of the compound.
-
Impurities from Synthesis: Common synthetic routes, such as the Williamson ether synthesis or Ullmann condensation, may result in residual starting materials (e.g., 1,4-dihydroxybenzene, 1,4-dibromobenzene) or incompletely reacted intermediates (e.g., 1-bromo-4-(2,2,2-trifluoroethoxy)benzene).
-
Degradation Products: If the compound has been exposed to harsh conditions, you may be observing degradation products. Refer to the troubleshooting guide below to identify potential causes and degradation products.
Q4: Under what specific conditions is this compound known to be unstable?
A4: While generally stable, degradation can be induced under the following conditions:
-
Strong Acids: Exposure to strong acids, particularly hydrohalic acids like HBr and HI at elevated temperatures, can cleave the ether bonds.[1][2][3][4]
-
Strong Oxidizing Agents: While robust, extreme oxidative conditions could potentially lead to degradation.
-
High-Intensity UV Light: Prolonged exposure to high-intensity UV light may induce photochemical reactions. Fluorinated aromatic compounds are known to undergo photochemical isomerization.[5]
Q5: What are the likely degradation products of this compound?
A5: Depending on the degradation pathway, the following products could be formed:
-
Acid-Catalyzed Cleavage: 1,4-dihydroxybenzene (hydroquinone) and 2,2,2-trifluoroethyl halides.
-
Oxidative Degradation: This could lead to hydroxylated or ring-opened products, although this is less common under standard laboratory conditions.
-
Photodegradation: May result in isomeric compounds or products of C-O bond cleavage.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, more polar spots on TLC after acidic workup. | Acid-catalyzed ether cleavage. Strong acidic conditions may have cleaved one or both trifluoroethoxy groups, forming 1-(2,2,2-trifluoroethoxy)-4-hydroxybenzene or 1,4-dihydroxybenzene. | Neutralize the reaction mixture promptly after the reaction is complete. Avoid prolonged exposure to strong acids. If purification is necessary, consider using a non-acidic method like flash chromatography with a neutral solvent system. |
| Low recovery of starting material after a reaction involving high heat. | Thermal decomposition. Although thermally stable, very high temperatures (above its boiling point of 216.2°C) could lead to decomposition. | If high temperatures are required, run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation. Determine the thermal stability of the compound under your specific reaction conditions using techniques like TGA if necessary. |
| Discoloration or appearance of new peaks in samples left exposed to light. | Photodegradation. Exposure to ambient or UV light can cause degradation over time. | Store the compound and any solutions containing it in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to light during experimental setup and execution. |
| Inconsistent reaction outcomes with a new batch of the compound. | Impurity profile. The new batch may contain different impurities from the synthesis process. | Perform a purity analysis of the new batch using HPLC or GC-MS before use. Compare the impurity profile to that of previous batches. Purify the compound if necessary. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under harsh experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating properties of an analytical method, based on ICH guidelines.[6][7][8][9][10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. Role of the Perfluoro Effect in the Selective Photochemical Isomerization of Hexafluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Scaling Up the Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis via Williamson Ether Synthesis
Q1: My reaction is showing a low yield of the desired this compound and a significant amount of the mono-substituted intermediate, 4-(2,2,2-trifluoroethoxy)phenol. What could be the cause?
A1: This is a common issue and can be attributed to several factors:
-
Insufficient Trifluoroethylating Agent: Ensure you are using a sufficient excess of the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate or 2,2,2-trifluoroethyl bromide). A molar ratio of at least 2.2 equivalents of the trifluoroethylating agent to 1 equivalent of hydroquinone is recommended to drive the reaction towards disubstitution.
-
Weak Base or Insufficient Amount of Base: A strong base is crucial for the deprotonation of both hydroxyl groups of hydroquinone. Ensure you are using a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in sufficient quantity (at least 2.2 equivalents).
-
Low Reaction Temperature or Short Reaction Time: The second etherification step may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
Q2: The reaction seems to have stalled, and I am recovering unreacted hydroquinone. What should I do?
A2: Unreacted starting material can be due to:
-
Poor Quality of Reagents: Ensure your hydroquinone is pure and your base and trifluoroethylating agent have not degraded.
-
Solvent Issues: The solvent (e.g., acetone, DMF) must be anhydrous. The presence of water can consume the base and hinder the reaction.
-
Inefficient Stirring: In a scaled-up reaction, ensure that the stirring is efficient to maintain a homogeneous reaction mixture, especially if dealing with slurries.
Q3: I am observing the formation of unknown byproducts. What are the possible side reactions?
A3: Besides incomplete substitution, other side reactions can occur:
-
O-vs. C-Alkylation: While less common with phenoxides, under certain conditions, C-alkylation of the hydroquinone ring can occur.
-
Decomposition of the Trifluoroethylating Agent: At excessively high temperatures, the trifluoroethylating agent may decompose. Adhere to the recommended temperature range for the specific agent you are using.
Synthesis via Ullmann Condensation
Q1: My Ullmann condensation reaction is giving a low yield of the desired product. What are the critical parameters to check?
A1: Low yields in Ullmann condensations for ether synthesis can often be traced back to:
-
Catalyst Inactivity: The copper catalyst is sensitive to air and moisture. Ensure you are using a high-quality copper catalyst (e.g., CuI, CuBr) and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The use of freshly prepared "activated" copper powder can also be beneficial.[1]
-
Incorrect Stoichiometry: Precise control of stoichiometry is crucial. An excess of the 2,2,2-trifluoroethanol is typically used to favor the formation of the disubstituted product.[2]
-
High Reaction Temperatures: While Ullmann reactions often require high temperatures, excessively high temperatures can lead to byproduct formation.[1] Optimization of the reaction temperature is key.
-
Choice of Base and Solvent: A strong base is required. The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or nitrobenzene is common for these reactions.[1]
Q2: I am observing the formation of a significant amount of the mono-substituted intermediate, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene. How can I improve the yield of the disubstituted product?
A2: To drive the reaction towards complete disubstitution:
-
Increase the Excess of 2,2,2-trifluoroethanol: Employing a larger excess of the alcohol can help push the equilibrium towards the desired product.[2]
-
Longer Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second substitution occurs. Again, monitoring the reaction is essential.
Purification
Q1: My crude product is an oil and does not solidify upon cooling. How can I purify it?
A1: If the product is oily, it may be due to the presence of impurities that are depressing the melting point. Consider the following purification strategies:
-
Column Chromatography: This is an effective method for separating the desired product from the mono-substituted intermediate and other byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane. This may induce crystallization of the desired product while the impurities remain in the solvent.
Q2: During recrystallization, I am getting poor recovery of the purified product. What can I do to improve this?
A2: To improve recovery during recrystallization:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Hexane is a commonly used solvent for the recrystallization of this compound.[3]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: Additional product can often be recovered by concentrating the mother liquor and performing a second recrystallization.
Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for this compound.
Table 1: Williamson Ether Synthesis of this compound
| Reactant 1 (Hydroquinone) | Reactant 2 (Trifluoroethylating Agent) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 mole (110 g) | 2.2 moles (510.6 g) of 2,2,2-trifluoroethyl trifluoromethanesulfonate | 2.42 moles (334.4 g) of K₂CO₃ | Acetone (2.12 L) | Reflux | 24 | 88 | [3] |
Table 2: Ullmann Condensation for the Synthesis of this compound
| Reactant 1 (Aryl Halide) | Reactant 2 (Alcohol) | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 0.034 mole (8.0 g) of 1,4-dibromobenzene | 27.4 g of 2,2,2-trifluoroethanol | 4.8 g of NaH | 1.0 g of Cupric Bromide | N,N-dimethylformamide (40 mL) | ~100 | 2 | 99 | [4] |
| 0.034 mole (8.0 g) of 1,4-dibromobenzene | 2,2,2-trifluoroethanol | Sodium Hydride | 0.006 mole (1.0 g) of Cuprous Iodide | N,N-dimethylformamide | Reflux | 4 | 80 | [4] |
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is based on the reaction of hydroquinone with 2,2,2-trifluoroethyl trifluoromethanesulfonate.[3]
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2.42 moles (334.4 g) of potassium carbonate and 1.02 L of acetone.
-
Addition of Trifluoroethylating Agent: Add 2.2 moles (510.6 g) of 2,2,2-trifluoroethyl trifluoromethanesulfonate to the mixture.
-
Addition of Hydroquinone: Slowly add a solution of 1.0 mole (110 g) of hydroquinone in 1.1 L of acetone to the reaction mixture over a period of 2 hours.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Work-up:
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add 2 L of chloroform and 2 L of water.
-
Separate the chloroform layer.
-
Extract the aqueous layer twice with 1 L of chloroform.
-
Combine the organic layers and wash with 1 L of water.
-
-
Purification:
-
Dry the chloroform solution over magnesium sulfate.
-
Concentrate the solution under vacuum.
-
Add hexane to the residue to induce crystallization.
-
Collect the solid product by filtration and wash with hexane.
-
Additional product can be obtained by concentrating the filtrate.
-
The reported yield is 88% with a melting point of 75-77 °C.[3]
-
Protocol 2: Synthesis via Ullmann Condensation
This protocol describes the copper-catalyzed reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol.[4]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, suspend 4.8 g of sodium hydride in 40 mL of N,N-dimethylformamide (DMF).
-
Addition of Alcohol: Carefully add 20 mL (27.4 g) of 2,2,2-trifluoroethanol to the suspension.
-
Addition of Reactants and Catalyst: To this mixture, add 0.034 mole (8.0 g) of 1,4-dibromobenzene and 1.0 g of cupric bromide.
-
Reaction: Heat the reaction mixture to approximately 100 °C for two hours.
-
Work-up:
-
Quench the reaction by pouring it into ice water.
-
Acidify the mixture with hydrochloric acid.
-
-
Purification:
-
Collect the resulting white solid by filtration.
-
The reported yield is 99%.[4]
-
Mandatory Visualization
Caption: Workflow for the Williamson ether synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Enhancing Electrolyte Performance with 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,4-Bis(2,2,2-trifluoroethoxy)benzene as an electrolyte additive.
Disclaimer
Publicly available research specifically detailing the extensive performance metrics and troubleshooting of this compound (CAS: 66300-61-6) in electrolytes is limited. Much of the available data pertains to a related but structurally different compound, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, which has been studied as a redox shuttle additive. The information provided herein is based on the known properties of this compound and general principles of electrolyte formulation and additive use. The experimental protocols and quantitative data for the related compound are offered as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an electrolyte?
A1: this compound is explored primarily as a redox shuttle additive for overcharge protection in lithium-ion batteries.[1] The trifluoroethoxy groups on the benzene ring are designed to provide electrochemical stability.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 66300-61-6 |
| Molecular Formula | C₁₀H₈F₆O₂ |
| Molecular Weight | 274.16 g/mol |
| Melting Point | 71-73 °C |
| Boiling Point | 216.2 °C at 760 mmHg |
| Density | 1.348 g/cm³ |
Source:[2]
Q3: How does the fluorination in this compound contribute to its function?
A3: The presence of fluorine atoms, particularly in the trifluoroethoxy groups, significantly impacts the material's properties. Fluorination is a key strategy for modifying the electronic structure, which in turn influences device performance and longevity.[1] It also imparts a high degree of thermal and chemical stability.[1]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in the electrolyte.
-
Possible Cause: The concentration of the additive may be too high for the chosen solvent system. The polarity of the electrolyte solvent may not be optimal for dissolving the additive.
-
Troubleshooting Steps:
-
Concentration Gradient Study: Start with a very low concentration (e.g., 0.01 M) and gradually increase it to determine the solubility limit in your specific electrolyte formulation.
-
Solvent System Modification: If solubility remains an issue, consider co-solvents. For instance, the addition of a more polar solvent might enhance solubility. However, any change in the solvent system will require re-evaluation of the overall electrochemical performance.
-
Gentle Heating and Agitation: While preparing the electrolyte, gentle heating and prolonged stirring or sonication can aid in the dissolution of the additive. Ensure the temperature is kept well below the boiling point of the solvent and does not induce any degradation.
-
Issue 2: Unexpected side reactions or capacity fading.
-
Possible Cause: The additive might be electrochemically active outside the desired voltage window, leading to decomposition and consumption of the electrolyte or electrode materials. Impurities in the additive or electrolyte can also lead to detrimental side reactions.
-
Troubleshooting Steps:
-
Cyclic Voltammetry (CV): Perform a CV scan of the electrolyte with the additive using working and counter electrodes relevant to your battery chemistry. This will help determine the electrochemical stability window of the additive and identify any redox peaks that could indicate decomposition.
-
Purity Analysis: Ensure the purity of the this compound used. Impurities from the synthesis process can have a significant negative impact on battery performance.
-
Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the surfaces of the anode and cathode using techniques like SEM, XPS, and FTIR to identify any surface film formation or degradation products.
-
Issue 3: No observable improvement in overcharge protection.
-
Possible Cause: The redox potential of the additive may not be correctly matched with the cathode material's full charge potential. The concentration of the additive may be too low to provide effective shuttle activity.
-
Troubleshooting Steps:
-
Redox Potential Matching: The redox potential of a shuttle additive should be slightly above the top-of-charge potential of the cathode. If this is not the case, the shuttle will either be inactive or will start shuttling too early, leading to self-discharge.
-
Concentration Optimization: The effectiveness of a redox shuttle is concentration-dependent. A systematic study of varying concentrations should be performed to find the optimal level for overcharge protection without negatively impacting other cell performance metrics.
-
Illustrative Quantitative Data (for a related compound)
| Cathode | Additive Concentration | Redox Potential (vs. Li/Li⁺) | Key Finding |
| LiFePO₄ | Not Specified | ~4.25 V | Provides effective overcharge protection. |
| LiCoO₂ | Not Specified | ~4.25 V | Suitable for use with this cathode material. |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂ | Not Specified | ~4.25 V | Suitable for use with this cathode material. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for evaluating this compound as an electrolyte additive.
1. Electrolyte Preparation
-
Materials: Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), lithium salt (e.g., LiPF₆), and this compound.
-
Procedure:
-
In an argon-filled glovebox, dissolve the desired amount of lithium salt in the solvent mixture (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Add the calculated amount of this compound to the electrolyte solution.
-
Stir the solution at room temperature until the additive is fully dissolved. Gentle heating may be applied if necessary, but the temperature should be carefully controlled.
-
2. Electrochemical Cell Assembly
-
Materials: Anode (e.g., lithium metal, graphite), cathode (e.g., LiFePO₄, LiCoO₂), separator (e.g., Celgard), and the prepared electrolyte.
-
Procedure:
-
Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.
-
Place the cathode, separator, and anode in the coin cell casing.
-
Add a few drops of the prepared electrolyte to wet the separator and electrodes.
-
Crimp the coin cell to ensure it is properly sealed.
-
3. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) over the desired voltage range to determine the electrochemical stability window of the electrolyte with the additive.
-
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells at a constant current within a specific voltage range (e.g., 3.0-4.2 V for LiFePO₄).
-
Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a number of cycles to evaluate the impact of the additive on battery performance.
-
-
Overcharge Test:
-
Charge the cell to a voltage significantly above the normal cutoff voltage (e.g., 5 V).
-
Monitor the cell voltage and temperature. An effective redox shuttle will clamp the voltage at its redox potential and prevent a continuous rise in voltage and temperature.
-
Visualizations
Caption: Workflow for evaluating this compound as an electrolyte additive.
Caption: Conceptual diagram of a redox shuttle mechanism for overcharge protection.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1] The document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It also presents a comparative analysis of these techniques to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound is an aromatic ether characterized by a central benzene ring substituted with two trifluoroethoxy groups at the para positions. Its molecular formula is C₁₀H₈F₆O₂, with a molecular weight of 274.16 g/mol . The primary synthetic routes to this compound are the Williamson ether synthesis starting from hydroquinone and a trifluoroethylating agent, and the Ullmann condensation of p-dibromobenzene with 2,2,2-trifluoroethanol.[2] Given its role as a critical pharmaceutical intermediate, ensuring its purity is of paramount importance.
Potential Impurities
During the synthesis of this compound, several impurities can arise, including:
-
Unreacted Starting Materials: Residual hydroquinone or p-dibromobenzene.
-
Monosubstituted Intermediate: 4-(2,2,2-trifluoroethoxy)phenol or 1-bromo-4-(2,2,2-trifluoroethoxy)benzene.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
By-products: Products from side reactions, which can vary depending on the synthetic route.
A thorough purity analysis should be capable of detecting and quantifying these potential impurities.
Comparative Analysis of Purity Validation Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). |
| Sensitivity | High (ppm to ppb levels). | Very high (ppb to ppt levels). | Lower for trace impurities, but excellent for quantification of major components and impurities >0.1%. |
| Sample Throughput | High. | Moderate to High. | Lower, especially for quantitative measurements. |
| Destructive? | Yes. | Yes. | No, the sample can be recovered. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar fluorinated aromatic compounds and can be adapted and optimized for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed for this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. For this compound, both ¹H and ¹⁹F NMR are highly informative.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
¹H NMR Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 |
| Relaxation Delay | 1 s |
¹⁹F NMR Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Trichlorofluoromethane (CFCl₃) at 0.00 ppm (external or internal standard) |
| Pulse Program | Standard single pulse with proton decoupling |
| Number of Scans | 64 |
| Relaxation Delay | 2 s |
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
Visualizations
Synthesis and Purity Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its purity validation using multiple analytical techniques.
Synthesis and Purity Analysis Workflow
Decision Tree for Method Selection
This diagram provides a logical approach for selecting the most appropriate analytical technique based on the specific analytical goal.
References
Characterization of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: A Guide to ¹H and ¹⁹F NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. The information presented herein is intended to aid in the structural elucidation and purity assessment of this compound, which serves as a valuable building block in the synthesis of various materials and pharmaceutical agents. Its unique properties, imparted by the symmetrical substitution of two trifluoroethoxy groups on a benzene ring, make a thorough understanding of its spectral features essential.
Predicted NMR Spectroscopic Data
Due to the symmetrical nature of this compound, its ¹H and ¹⁹F NMR spectra are anticipated to be relatively simple and highly informative. The molecule possesses a C2 axis of symmetry, rendering the two trifluoroethoxy groups and the corresponding protons on the benzene ring chemically equivalent.
Below is a summary of the predicted ¹H and ¹⁹F NMR spectral data. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts observed for analogous chemical environments.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.95 | Singlet | - | Ar-H |
| ¹H | ~4.38 | Quartet | ~8.4 | O-CH₂ -CF₃ |
| ¹⁹F | ~-74.2 | Triplet | ~8.4 | O-CH₂-CF₃ |
Experimental Protocols
To obtain high-quality ¹H and ¹⁹F NMR spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if desired for precise chemical shift referencing. For ¹⁹F NMR, an external standard or referencing to the solvent's residual peak can be used, though modern spectrometers can reference internally.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹⁹F NMR Spectroscopy
-
Spectrometer: Operating at a corresponding frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired, though the triplet fine structure is informative.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A typical range for fluorinated organic compounds, for instance, -50 to -90 ppm.
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations indicating the protons and fluorine atoms corresponding to the predicted NMR signals.
Caption: Structure of this compound with NMR assignments.
Unlocking Lithium-Ion Battery Performance: A Comparative Analysis of Fluorinated Electrolyte Additives
For researchers and scientists at the forefront of battery technology and drug development, the quest for enhanced energy storage solutions is paramount. In the realm of lithium-ion batteries, fluorinated electrolyte additives have emerged as a key strategy to boost performance, longevity, and safety. This guide provides a comprehensive comparative analysis of common fluorinated additives, supported by experimental data, detailed protocols, and mechanistic insights.
The addition of small quantities of fluorinated compounds to the electrolyte can significantly impact the electrochemical behavior of a lithium-ion battery. These additives primarily function by forming a stable and robust solid electrolyte interphase (SEI) on the anode surface and a protective cathode-electrolyte interphase (CEI) on the cathode. This prevents detrimental side reactions between the electrodes and the electrolyte, leading to improved cycling stability, higher coulombic efficiency, and enhanced safety. This report focuses on a comparative analysis of three prominent fluorinated additives: Fluoroethylene Carbonate (FEC), Difluoroethylene Carbonate (DFEC), and Lithium Difluorophosphate (LiDFP).
Performance Benchmarking: A Data-Driven Comparison
The efficacy of these additives is best illustrated through a direct comparison of their impact on battery performance metrics. The following tables summarize key quantitative data from various studies, providing a clear overview of their relative strengths.
| Additive | Concentration | Cell Chemistry | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Source |
| Baseline (No Additive) | 0% | LiNi1/3Co1/3Mn1/3O2 / Graphite | 4.5 V, 100 cycles | 36.0% | - | [1] |
| LiDFP | 1 wt% | LiNi1/3Co1/3Mn1/3O2 / Graphite | 4.5 V, 100 cycles | 92.6% | - | [1] |
| Baseline (No Additive) | 0% | Graphite / Li | 160 cycles | 82.53% | - | |
| LiDFP | 1.6 wt% | Graphite / Li | 160 cycles | 98.04% | - | |
| FEC | 2 vol% | Mesocarbon Microbeads (MCMB) / Li | - | Increased | - | [2] |
| FEC | 5% | Li / AlF3 | Stored 7 days at 55 °C | 122.3 mAh g⁻¹ (from 212.8 mAh g⁻¹) | - | [3] |
| DFEC/FEMC | - | LiNi0.5Co0.2Mn0.3O2 / Graphite | High Temperature | Excellent | - | [4] |
Delving into the Mechanism: How Fluorinated Additives Work
The superior performance imparted by these additives stems from their unique electrochemical decomposition pathways, which lead to the formation of highly effective protective layers on the electrode surfaces.
The Role of FEC in SEI Formation
Fluoroethylene carbonate (FEC) is known to be reductively decomposed on the anode surface at a higher potential than conventional carbonate solvents. This preferential decomposition leads to the formation of a stable, LiF-rich SEI layer.[5][6][7] The presence of LiF, a good electronic insulator and ionic conductor, is crucial for preventing further electrolyte decomposition and ensuring smooth lithium-ion transport.[5]
The Dual Functionality of LiDFP
Lithium difluorophosphate (LiDFP) is a versatile additive that positively influences both the anode and the cathode. On the anode, it contributes to the formation of a stable and uniform SEI layer.[8] Concurrently, on the cathode, LiDFP can be oxidized to form a protective CEI film, which is particularly beneficial in high-voltage applications.[8] This dual-action mechanism effectively suppresses electrolyte decomposition at both electrodes, leading to remarkable improvements in cycling stability.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings, it is crucial to adhere to rigorous experimental protocols. The following outlines a general methodology for evaluating the performance of fluorinated electrolyte additives.
Cell Assembly and Formation
A typical experimental setup involves the assembly of 2032-type coin cells in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., Celgard 2325), the lithium metal or graphite anode, and the electrolyte with the specified additive concentration. For instance, a common baseline electrolyte is 1.2 M LiPF6 in a 3:7 weight ratio of ethylene carbonate (EC) and ethyl methyl carbonate (EMC). The electrodes are typically dried under vacuum before assembly.
Once assembled, the cells undergo a formation cycling process, which usually consists of a few cycles at a low C-rate (e.g., C/10). This initial cycling is critical for the formation of a stable SEI layer.
Electrochemical Testing
The core of the performance evaluation lies in the electrochemical testing. This typically includes:
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., from C/10 to 1C) within a specific voltage window (e.g., 3.0-4.4 V) at a constant temperature (e.g., 30 °C) to determine the capacity retention and coulombic efficiency over a number of cycles.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell, providing insights into the resistance of the SEI and CEI layers and the charge transfer kinetics.
-
Cyclic Voltammetry (CV): CV is employed to study the electrochemical reduction and oxidation behavior of the electrolyte and additives.
Post-mortem Analysis
After cycling, the cells are carefully disassembled in a glovebox for post-mortem analysis to understand the changes in the electrodes and SEI/CEI layers. Common characterization techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI layers.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the SEI/CEI structure.
The following diagram illustrates a typical experimental workflow for evaluating electrolyte additives.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries | Laboratory for Electrochemistry | PSI [psi.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Redox Shuttle Additives for Overcharge Protection in Lithium-Ion Batteries: Featuring 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and other prominent redox shuttle additives used for overcharge protection in lithium-ion batteries. The information presented is based on available experimental data from scientific literature, offering an objective overview to aid in the selection of appropriate additives for battery research and development.
Introduction to Redox Shuttle Additives
Redox shuttle additives are a critical component for enhancing the safety and lifespan of lithium-ion batteries. Their primary function is to prevent the detrimental effects of overcharging, a condition that can lead to irreversible capacity loss, thermal runaway, and catastrophic cell failure. These additives operate by a simple yet elegant mechanism: once the cell reaches its fully charged state, the redox shuttle molecule is oxidized at the cathode. This oxidized species then diffuses to the anode where it is reduced back to its original state. This "shuttling" of electrons effectively creates an internal short circuit at a specific voltage, preventing the cell voltage from rising to unsafe levels. The ideal redox shuttle additive should possess a redox potential slightly above the cathode's normal operating potential, exhibit high solubility in the electrolyte, and demonstrate excellent electrochemical stability over numerous cycles.
The selection of a suitable redox shuttle is often a trade-off between achieving the desired redox potential and maintaining long-term stability. A variety of compounds have been investigated, with substituted benzene derivatives being a particularly promising class. This guide will focus on comparing the performance of this compound with other notable redox shuttle additives.
Mechanism of Redox Shuttle Action
The fundamental principle of a redox shuttle is illustrated in the following workflow. During normal charging, lithium ions are extracted from the cathode and inserted into the anode. Upon overcharge, the redox shuttle additive (S) is oxidized at the cathode surface to its radical cation (S+). This cation then travels through the electrolyte to the anode, where it is reduced back to S. This process effectively dissipates the excess charging current as heat, maintaining a safe cell voltage.
Figure 1. Overcharge protection mechanism of a redox shuttle additive.
Performance Comparison of Redox Shuttle Additives
The following table summarizes the key performance metrics of this compound and other commonly studied redox shuttle additives. The data has been compiled from various research publications. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Additive | Abbreviation | Redox Potential (V vs. Li/Li+) | Overcharge Cycles | Key Observations |
| This compound | TFEB | ~4.6 | Data not readily available in compared sources | The trifluoroethoxy groups are electron-withdrawing, which is expected to increase the redox potential.[1] |
| 1,4-Dimethoxybenzene | DMB | ~3.8-4.13 | - | Serves as a foundational molecule for many redox shuttles.[1] Its potential can be tuned by adding different functional groups.[1] |
| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | DDB | ~3.92 | >200 | Considered a benchmark shuttle due to its excellent stability, though it has limited solubility in carbonate electrolytes.[2][3] |
| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | ~4.1 | 81 | Offers good overcharge protection, with failure attributed to the gradual loss of steric protection.[4][5] |
| 3,5-Di-tert-butyl-1,2-dimethoxybenzene | DBDB | - | - | Synthesized to improve solubility compared to DDB, but exhibits poorer electrochemical stability.[6][7] |
| 4-tert-butyl-1,2-dimethoxybenzene | TDB | - | 3-15 | Shows significantly fewer overcharge cycles compared to DDB under similar testing conditions.[3] |
| 2,5-Difluoro-1,4-dimethoxybenzene | F2DMB | ~4.30 | >50 (at low rates) | The fluorine atoms increase the redox potential.[8] Performance is rate-dependent.[8] |
| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine | BCF3EPT | - | - | A phenothiazine-based shuttle designed for high-voltage applications.[9] |
| N-ethyl-1,2,3,4,6,7,8,9-octafluorophenothiazine | OFEPT | ~4.30 | ~500 hours (at C/10) | Demonstrates effective overcharge protection for high-voltage cathodes.[9] |
Experimental Protocols
The characterization of redox shuttle additives typically involves a series of electrochemical and cell cycling tests. A general workflow for these experiments is outlined below.
Figure 2. General experimental workflow for evaluating redox shuttle additives.
Cyclic Voltammetry (CV):
-
Objective: To determine the redox potential and electrochemical reversibility of the additive.
-
Methodology: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The redox shuttle additive is dissolved in a standard electrolyte solution (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)). The potential is swept at a constant rate (e.g., 10-100 mV/s) and the resulting current is measured. The redox potential is determined from the positions of the oxidation and reduction peaks.
Galvanostatic Cycling with Overcharge:
-
Objective: To evaluate the long-term stability and effectiveness of the redox shuttle in a full cell configuration.
-
Methodology: Coin cells are assembled with a chosen cathode (e.g., LiFePO4, NMC) and anode (e.g., lithium metal, graphite). The electrolyte contains the redox shuttle additive at a specific concentration (e.g., 0.1 M). The cells are charged and discharged at a constant current (e.g., C/10, where C is the theoretical capacity of the cell). The charging protocol is set to exceed 100% of the theoretical capacity to induce overcharge. The cell voltage is monitored throughout the cycling process. The number of cycles for which the cell voltage is successfully clamped at the redox potential of the shuttle is recorded as the overcharge cycle life.
Discussion and Conclusion
The choice of a redox shuttle additive is a critical design parameter for enhancing the safety and reliability of lithium-ion batteries. While 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) has long been a benchmark due to its exceptional stability, its low solubility and relatively low redox potential limit its application with higher voltage cathode materials.[2]
The introduction of electron-withdrawing groups, such as fluorine, onto the benzene ring is a common strategy to increase the redox potential.[1][8] In this context, this compound (TFEB) is a molecule of significant interest. The two trifluoroethoxy groups are strongly electron-withdrawing, which is anticipated to raise its redox potential to a level suitable for protecting high-voltage cathodes. However, there is a need for more comprehensive studies reporting the long-term cycling performance of TFEB to fully assess its viability as a redox shuttle additive.
In contrast, additives like 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) and various phenothiazine derivatives have shown promise for higher voltage applications, although their stability can be a concern.[4][5][9] The trade-off between redox potential and stability remains a central challenge in the development of new redox shuttle additives. Future research should focus on systematic studies that directly compare promising candidates like TFEB with established benchmarks under identical experimental conditions to provide a clearer understanding of their relative merits.
This guide provides a snapshot of the current landscape of redox shuttle additives. Researchers and developers are encouraged to consult the primary literature for more detailed information and to consider the specific requirements of their battery chemistry when selecting an overcharge protection additive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries that doubles as a mechanistic chemical probe - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the redox shuttle stability of 3,5-di-tert-butyl-1,2-dimethoxybenzene for overcharge protection of lithium-ion batteries. (Journal Article) | OSTI.GOV [osti.gov]
- 7. anl.gov [anl.gov]
- 8. researchgate.net [researchgate.net]
- 9. xray.uky.edu [xray.uky.edu]
A Comparative Performance Analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Diverse Battery Chemistries
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Application of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and Alternative Fluorinated Ethers in Next-Generation Battery Technologies.
The quest for safer, more efficient, and longer-lasting energy storage solutions has led to intensive research into novel electrolyte formulations. Among these, fluorinated compounds have garnered significant attention for their ability to enhance battery performance. This guide provides a comparative analysis of this compound (TFEEB), a fluorinated aromatic ether, and its performance implications in various battery chemistries. While direct comparative experimental data for TFEEB across lithium-ion, lithium-metal, and sodium-ion batteries is limited in publicly available research, this document synthesizes the existing information on TFEEB, primarily as a redox shuttle in lithium-ion batteries, and contrasts it with the performance of other notable fluorinated ethers in lithium-metal and sodium-ion systems.
This compound (TFEEB) in Lithium-Ion Batteries
TFEEB has been primarily investigated for its potential as a redox shuttle additive in lithium-ion batteries.[1] The core function of a redox shuttle is to provide overcharge protection, a critical safety feature that prevents the battery from damage when charged beyond its capacity. The redox shuttle molecule is designed to be oxidized at a potential slightly higher than the cathode's charging cutoff voltage. This oxidation consumes the excess current, preventing further intercalation of lithium ions into the cathode and the associated risks of thermal runaway.
While specific quantitative performance data from cycling experiments with TFEEB as a primary electrolyte solvent is scarce, its role as a redox shuttle is a key area of exploration.[1] The effectiveness of a redox shuttle is determined by its redox potential, solubility in the electrolyte, and the stability of its oxidized form.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Comparative Performance of Fluorinated Ethers in Different Battery Chemistries
Due to the limited data on TFEEB as a primary electrolyte component, this section presents a comparative overview of other high-performing fluorinated ethers in lithium-metal and sodium-ion batteries. This provides a broader context for the potential applications of fluorinated ethers in enhancing battery performance.
Fluorinated Ethers in Lithium-Metal Batteries (LMBs)
Lithium-metal anodes are highly sought after for their high theoretical specific capacity. However, they are plagued by issues like dendrite growth and low coulombic efficiency. Fluorinated ethers have emerged as promising electrolyte solvents to address these challenges.
A study on a terminally fluorinated ether, 1,1,2,2,3,3,4,4,5-pentafluorodiethyl ether (5FDEE), demonstrated exceptional performance in Li-metal batteries. When used in an electrolyte of 1 M LiPF6 in 5FDEE with fluoroethylene carbonate (FEC) as an additive, Li||NMC811 cells exhibited remarkable cycling stability.[2][3] The cells showed an average coulombic efficiency exceeding 99.9% with no capacity fading over 550 cycles.[2][3] This highlights the potential of strategically fluorinated ethers to enable long-cycle life LMBs.
Another approach involves modulating the degree of fluorination in ether-based solvents. Research has shown that a higher degree of fluorination can be beneficial for cycling performance in Li-metal batteries.[4]
Table 1: Performance Comparison of Fluorinated Ether-Based Electrolytes in Lithium-Metal Batteries
| Fluorinated Ether | Battery Chemistry | Key Performance Metrics | Reference |
| 1,1,2,2,3,3,4,4,5-Pentafluorodiethyl ether (5FDEE) | Li | NMC811 | |
| Fluorinated 1,2-diethoxyethane (DEE) derivatives | Li | Ni-rich cathode |
Fluorinated Ethers in Sodium-Ion Batteries (SIBs)
Sodium-ion batteries are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. Similar to LMBs, the performance of SIBs is heavily influenced by the electrolyte composition. Fluorinated ethers are also being explored in SIBs to improve stability and safety.
A study comparing non-fluorinated 1,2-diethoxyethane (DEE) with its fluorinated counterpart, 1,2-bis(2,2-difluoroethoxy)ethane (F4DEE), in sodium-ion pouch cells revealed significant benefits of fluorination.[5] The F4DEE-based electrolyte led to lower impedance, reduced gas evolution, and less voltage decay during high-voltage storage.[5] Long-term cycling of Na||NCMFNZO/hard carbon pouch cells with the F4DEE electrolyte showed approximately 85% capacity retention after 500 cycles at 25°C.[5]
Another fluorinated ether, 1,1,1,3,3,3-hexafluoroisopropylmethyl ether (HFPM), when used as a co-solvent in a DME-based electrolyte with FEC, enabled exceptional cycling stability in Na-metal batteries.[6] The NVP||Na cells with this electrolyte demonstrated a capacity retention of 94% after 2000 cycles at a high rate of 5C, with a superior average coulombic efficiency of 99.9%.[6]
Table 2: Performance Comparison of Fluorinated Ether-Based Electrolytes in Sodium-Ion Batteries
| Fluorinated Ether | Battery Chemistry | Key Performance Metrics | Reference |
| 1,2-bis(2,2-difluoroethoxy)ethane (F4DEE) | Na | NCMFNZO/Hard Carbon | |
| 1,1,1,3,3,3-Hexafluoroisopropylmethyl ether (HFPM) | NVP | Na |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating research findings. Below is a generalized workflow for evaluating the performance of a new electrolyte additive like TFEEB.
Experimental Workflow for Electrolyte Additive Evaluation
Caption: A generalized experimental workflow for evaluating battery electrolyte additives.
Methodology for Key Experiments:
-
Galvanostatic Cycling: This is performed to determine the cycling stability and coulombic efficiency of the battery. The cell is charged and discharged at a constant current between set voltage limits for a specified number of cycles. The discharge capacity and the ratio of discharge to charge capacity (coulombic efficiency) are recorded for each cycle.
-
Rate Capability Testing: This experiment evaluates the battery's performance at different charge and discharge rates (C-rates). The cell is cycled at progressively increasing C-rates, and the discharge capacity at each rate is measured to assess its power performance.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the formation of the solid electrolyte interphase (SEI).
-
Post-mortem Analysis: After cycling, the cells are carefully disassembled in an inert atmosphere. The electrodes are then analyzed using techniques such as Scanning Electron Microscopy (SEM) to observe morphological changes and X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI layer.
Conclusion
This compound shows promise as a redox shuttle additive for overcharge protection in lithium-ion batteries. However, a comprehensive understanding of its performance as a primary electrolyte component across different battery chemistries requires further dedicated research and publication of experimental data. In contrast, other strategically fluorinated ethers have demonstrated significant potential in enhancing the performance of both lithium-metal and sodium-ion batteries, primarily by improving cycling stability and coulombic efficiency through the formation of stable electrode-electrolyte interphases. The comparative data presented for these alternative compounds underscores the broad utility of fluorinated ethers in next-generation energy storage systems. Future research should focus on direct comparative studies of TFEEB in various battery platforms to fully elucidate its potential and limitations.
References
- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 2. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Stability of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, primarily due to the enhanced metabolic and thermal stability conferred by the robust carbon-fluorine bond. A critical aspect of this stability, particularly for applications in electroactive materials, sensors, and drug metabolism, is the electrochemical stability of these compounds. This guide provides an objective comparison of the electrochemical stability of various fluorinated aromatic compounds, supported by experimental data and detailed methodologies.
The Impact of Fluorination on Electrochemical Stability
Fluorine's high electronegativity significantly influences the electronic environment of the aromatic ring. By withdrawing electron density, fluorine atoms stabilize the molecule, making it more resistant to oxidation (the removal of electrons). Consequently, as the degree of fluorination on an aromatic ring increases, the oxidation potential is expected to become more positive, indicating a greater energy requirement for oxidation and thus, higher anodic stability. Conversely, the electron-withdrawing nature of fluorine generally makes the compound easier to reduce, shifting the reduction potential to more positive values. The overall electrochemical window, the potential range over which a compound is stable, is therefore significantly influenced by the number and position of fluorine substituents.
Comparative Electrochemical Data
The following table summarizes the available quantitative data on the oxidation and reduction potentials of a series of fluorinated benzene derivatives. It is important to note that direct comparison can be challenging as the data is compiled from various sources with differing experimental conditions.
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Solvent | Supporting Electrolyte | Reference Electrode |
| Benzene | ~2.3 | Not Reported | Acetonitrile | 0.1 M (C4H9)4NBF4 | Ag/AgCl |
| Fluorobenzene | 2.22 | Not Reported | Acetonitrile | Et3N·3HF/Et3N·HCl | Pt |
| 1,2-Difluorobenzene | Not Reported | Not Reported | - | - | - |
| 1,3-Difluorobenzene | Not Reported | Not Reported | - | - | - |
| 1,4-Difluorobenzene | Not Reported | Not Reported | - | - | - |
| 1,3,5-Trifluorobenzene | Not Reported | Not Reported | - | - | - |
| Hexafluorobenzene | >2.5 | -2.3 | Acetonitrile | 0.1 M (C4H9)4NClO4 | Ag/Ag+ |
Note: The data presented is compiled from multiple sources and should be used for comparative purposes with caution due to variations in experimental conditions.
Experimental Protocol: Determination of Electrochemical Stability by Cyclic Voltammetry
Cyclic voltammetry (CV) is a primary technique for assessing the electrochemical stability of compounds by measuring their oxidation and reduction potentials.
Objective: To determine the anodic and cathodic limits of a fluorinated aromatic compound in a non-aqueous electrolyte.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Acetonitrile (anhydrous, HPLC grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Analyte: Fluorinated aromatic compound of interest (e.g., fluorobenzene, difluorobenzene) at a concentration of 1-5 mM.
-
Inert gas: Argon or Nitrogen
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode thoroughly under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte (TBAPF6) in the solvent (acetonitrile) to a final concentration of 0.1 M.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Blank Voltammogram:
-
Assemble the three-electrode cell with the polished GCE, reference electrode, and counter electrode immersed in the electrolyte solution.
-
Record a cyclic voltammogram of the blank electrolyte solution over a wide potential range to determine the electrochemical window of the solvent-electrolyte system.
-
-
Analyte Measurement:
-
Add the fluorinated aromatic compound to the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Allow the solution to mix thoroughly while maintaining the inert atmosphere.
-
Record the cyclic voltammogram of the analyte solution. Start with a narrower potential window and gradually expand it to observe the oxidation and reduction peaks.
-
Typical scan rates range from 50 to 200 mV/s.
-
-
Data Analysis:
-
Identify the onset potential of the anodic (oxidation) and cathodic (reduction) currents that are significantly above the background current from the blank scan. These potentials define the electrochemical stability window of the compound.
-
The peak potentials for oxidation and reduction can also be reported.
-
Visualization of Electrochemical Stability Trends
The following diagrams illustrate the expected relationship between fluorination and electrochemical stability, as well as a typical workflow for its determination.
Caption: Increasing fluorination enhances anodic stability.
Caption: Cyclic voltammetry experimental workflow.
Validating the Overcharge Protection Mechanism of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Lithium-Ion Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic safety of lithium-ion batteries (LIBs) remains a critical area of research, with overcharge conditions posing a significant risk of thermal runaway and catastrophic failure. The incorporation of redox shuttle additives into the electrolyte is a promising strategy to mitigate this risk. This guide provides a comparative analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and its derivatives as overcharge protection additives, alongside other common alternatives. The information is supported by available experimental data to validate their mechanism of action.
Overcharge Protection Additives: A Comparative Overview
The primary function of an overcharge protection additive is to act as a reversible redox shuttle. When a battery cell is pushed beyond its normal charging voltage, the additive is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process creates an internal "shunt" that dissipates the excess current, preventing a dangerous rise in cell voltage and temperature.
While direct and extensive experimental data for this compound is limited in publicly available literature, a closely related derivative, 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene , has been shown to be a highly effective and stable redox shuttle.[1][2] This guide will utilize data for this derivative as a primary point of comparison.
Herein, we compare the performance of this fluorinated benzene derivative with other established overcharge protection additives.
Table 1: Performance Comparison of Overcharge Protection Additives
| Additive | Redox Potential (V vs. Li/Li+) | Overcharge Tolerance/Cycling Performance | Mechanism |
| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 4.25[1][2] | Stable for over 170 cycles with 100% overcharge.[1] | Redox Shuttle |
| 2,5-Difluoro-1,4-dimethoxybenzene | ~4.30 | Can level off overcharge voltage for over 50 cycles at low currents (C/200).[2] | Redox Shuttle/Film Formation |
| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | 4.1 | Provides overcharge protection for 81 cycles.[2] | Redox Shuttle |
| 2,5-di-tert-butyl-1,4-dimethoxybenzene | ~3.92[2] | Effective for lower voltage cathodes like LiFePO4. | Redox Shuttle |
| Biphenyl | Polymerizes at 4.5-4.7 | Forms a conductive polymer film to create an internal short circuit. | Electropolymerization |
| Cyclohexyl Benzene | Not specified | Can improve overcharge resistance. | Electropolymerization |
Mechanism of Action: The Redox Shuttle Pathway
The overcharge protection mechanism of this compound and its derivatives is predicated on a reversible electrochemical process. The trifluoroethoxy groups are strongly electron-withdrawing, which helps to tune the redox potential of the benzene core to a suitable voltage for protecting common high-voltage cathodes.
References
Benchmarking 1,4-Bis(2,2,2-trifluoroethoxy)benzene Against Commercial Electrolyte Additives for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation lithium-ion batteries (LIBs) with higher energy densities, longer cycle life, and enhanced safety, the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the electrochemical performance of a battery by modifying the solid electrolyte interphase (SEI) and the cathode-electrolyte interphase (CEI). This guide provides a comparative overview of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (TFEE), a promising fluorinated aromatic compound, against established commercial electrolyte additives.
While extensive public data on the direct performance of TFEE in LIBs remains limited, its molecular structure suggests significant potential. Highly fluorinated aromatic molecules are actively being explored as high-potential redox shuttle additives to provide overcharge protection[1]. The trifluoroethoxy groups in TFEE are strongly electron-withdrawing, which can enhance the oxidative stability of the electrolyte, a critical factor for high-voltage cathode materials.
A related compound, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (a fluorinated ether with an ethane core instead of a benzene core), has demonstrated exceptional performance as an electrolyte co-solvent in lithium-sulfur (Li-S) batteries, achieving a remarkable capacity retention of 99.5% per cycle over 100 cycles[2]. This highlights the potential of fluorinated ethers and ethoxybenzenes in improving battery performance.
This guide will now focus on the well-documented performance of several key commercial electrolyte additives to provide a benchmark for the future evaluation of novel compounds like TFEE.
Performance of Commercial Electrolyte Additives
The following tables summarize the performance of common commercial electrolyte additives such as Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Difluoro(oxalate)borate (LiDFOB). These additives are widely used to improve the stability and longevity of LIBs.
Table 1: Performance Comparison of Commercial Electrolyte Additives in SiOx/Graphite || NCMA Full Cells
| Additive Combination (in 1M LiPF6 in EC/EMC 3:7) | Initial Coulombic Efficiency (%) | Discharge Capacity after 400 Cycles (mAh) | Capacity Retention after 400 Cycles (%) | Reference |
| 2 wt% FEC + 1 wt% VC | 82.78 | >2.2 | ~77 | [3] |
| 2 wt% FEC + 1 wt% LiDFOB | 83.51 | <2.2 | ~72 | [3] |
Table 2: Performance of Fluoroethylene Carbonate (FEC) in Si-Li Half Cells
| Electrolyte (LP57) with FEC concentration | Specific Lithiation Capacity after ~100 cycles (mAh/g) | Coulombic Efficiency after ~100 cycles | Reference |
| 0 wt% FEC | ~150 | Poor | [4] |
| 1 wt% FEC | ~150 | Poor | [4] |
| >1 wt% FEC | Significantly improved | Significantly improved | [4] |
Experimental Protocols
The data presented above is derived from rigorous experimental procedures designed to evaluate the efficacy of electrolyte additives. Below are representative protocols for key experiments.
Cell Assembly and Formation Cycling
-
Cell Type: Coin cells (e.g., 2032-type) are commonly used for initial screening.
-
Electrodes: The working electrode (anode or cathode) and counter electrode (typically lithium metal for half-cells) are separated by a microporous separator (e.g., Celgard).
-
Electrolyte Preparation: The base electrolyte (e.g., 1M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)) is prepared in an argon-filled glovebox. The additive of interest is then dissolved in the base electrolyte at a specified weight percentage.
-
Assembly: Cells are assembled in a glovebox to prevent moisture contamination.
-
Formation Cycling: Before performance testing, cells undergo a few initial cycles at a low current rate (e.g., C/20 or C/10). This "formation" process is crucial for the initial formation of a stable SEI layer.
Electrochemical Performance Evaluation
-
Galvanostatic Cycling: Cells are charged and discharged at constant current densities (C-rates) within a specific voltage window. Key metrics recorded include:
-
Discharge Capacity: The total charge delivered by the battery during discharge.
-
Coulombic Efficiency (CE): The ratio of the charge extracted during discharging to the charge supplied during charging in the same cycle. A high and stable CE is indicative of minimal side reactions.[5]
-
Cycle Life: The number of charge-discharge cycles a battery can endure before its capacity fades to a certain percentage (e.g., 80%) of its initial capacity.
-
-
Rate Capability Testing: The cell is cycled at various C-rates (e.g., from C/10 to 5C) to evaluate its ability to perform under different power demands.
Post-Mortem Analysis
After cycling, cells are carefully disassembled inside a glovebox for post-mortem analysis to understand the impact of the additive on the electrode surfaces. Common techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI layers.[6]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and detect any dendrite formation or cracking.[7]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the impedance of the cell, which provides insights into the resistance of the SEI layer and charge transfer kinetics.[8]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the evaluation and comparison of electrolyte additives.
Conclusion
While direct, publicly available benchmarks for this compound in lithium-ion batteries are not yet prevalent, the performance of related fluorinated compounds and the general understanding of structure-property relationships strongly suggest its potential as a high-performance electrolyte additive. The established performance of commercial additives like VC, FEC, and LiDFOB, along with the detailed experimental protocols provided in this guide, offer a solid framework for the systematic evaluation and future benchmarking of TFEE and other novel electrolyte components. Further research and publication of direct comparative studies are essential to fully unlock the potential of new additives and accelerate the development of next-generation energy storage technologies.
References
- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. "Comparative study of fluoroethylene carbonate and vinylene carbonate f" by Cao Cuong Nguyen and Brett L. Lucht [digitalcommons.uri.edu]
A Comparative Structural Analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Derivatives: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene derivatives. Due to a scarcity of comprehensive experimental data for a complete series of substituted analogues in publicly accessible literature, this guide focuses on the structural features of the parent compound and closely related molecules. The expected structural variations upon substitution are discussed based on established chemical principles and computational studies. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.
Introduction to this compound Derivatives
This compound is an aromatic compound featuring a central benzene ring substituted at the para positions with two trifluoroethoxy groups. The unique combination of the rigid phenyl core and the strongly electron-withdrawing and lipophilic trifluoroethoxy moieties imparts specific physicochemical properties to these molecules, making them attractive building blocks in materials science and medicinal chemistry. Understanding the three-dimensional structure of these derivatives is paramount for predicting their behavior and designing new functional molecules.
Comparative Structural Data
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Table 1: Crystallographic Data for a Related Fluorinated Benzene Derivative
| Parameter | 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene |
| Formula | C₂₀H₁₄F₄N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.637(3) |
| b (Å) | 7.783(3) |
| c (Å) | 12.070(4) |
| β (°) | 105.940(4) |
| V (ų) | 870.5(5) |
| Z | 2 |
| Dihedral Angle (°) | 63.85(9) (Pyridine ring to Benzene ring) |
Note: Data for this compound and its simple derivatives are not publicly available in the Cambridge Structural Database (CSD) without specialized access.
Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 2: Representative ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.0 | Singlet | - | Aromatic protons (4H) |
| ¹H | ~4.4 | Quartet | ~8.5 | Methylene protons (-CH₂-) |
| ¹⁹F | ~-74 | Triplet | ~8.5 | Trifluoromethyl (-CF₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Expected Structural Impact of Substituents
The introduction of substituents onto the benzene ring of this compound is expected to induce significant changes in the molecular geometry and electronic properties.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups are expected to decrease the electron density of the aromatic ring, potentially leading to a slight contraction of the C-C bonds within the ring. The C-N bond is expected to be relatively short.
-
Electron-Donating Groups (e.g., -NH₂): These groups will increase the electron density of the benzene ring. This may lead to a slight elongation of the ring's C-C bonds. The C-N bond will be shorter than a typical single bond due to resonance.
-
Halogens (e.g., -Cl, -Br): Halogens will have both inductive electron-withdrawing and resonance electron-donating effects. Their primary impact on the structure will be the introduction of a new, relatively long C-X bond.
-
Alkyl Groups (e.g., -CH₃): These electron-donating groups will have a modest impact on the ring geometry but can influence the overall molecular packing in the solid state due to steric effects.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the target compound are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, multiplicities, and coupling constants are then analyzed to determine the molecular structure.
Visualizations
Caption: Experimental workflow for the structural analysis of this compound derivatives.
Safety Operating Guide
Proper Disposal of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS No. 66300-61-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Hazard Summary
This compound is a chemical that presents several hazards.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following PPE to prevent exposure.[1][3][4]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1] Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[3][4] Do not dispose of this chemical into drains or the environment.
-
Containment:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Engage a Licensed Waste Disposal Service:
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) in the same labeled waste container.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] Wash and dry hands.[4]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,4-Bis(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS No. 66300-61-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source: Echemi Safety Data Sheet[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting, splash-proof safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.[1] |
| Skin (Hands) | Chemical-Resistant Gloves | Due to the halogenated aromatic nature of the compound, standard nitrile gloves are not recommended for prolonged contact.[3] Viton® , a Viton®/Butyl rubber hybrid , or Silver Shield®/4H® gloves are the preferred choices for their high resistance to aromatic and chlorinated solvents.[2][4][5][6] Always inspect gloves for integrity before use. |
| Skin (Body) | Laboratory Coat / Chemical Suit | A flame-resistant laboratory coat should be worn. For larger quantities or in case of potential splashing, impervious chemical-resistant clothing or an apron is required.[1] |
| Respiratory | NIOSH-Approved Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved full-facepiece respirator with organic vapor (OV) cartridges is required.[1][7] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial. The following step-by-step procedures provide clear guidance for safe operations.
3.1. Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure an operational eyewash station and safety shower are immediately accessible in the work area.
-
Spill Kit: A spill kit containing absorbent materials suitable for organic chemicals should be readily available.
-
Pre-use Inspection: Visually inspect all PPE for damage or defects before starting work.
3.2. Chemical Handling Protocol
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Transferring/Weighing: Use spark-proof tools for transferring the chemical.[1] If weighing the solid, do so within the fume hood to contain any dust. Avoid the formation of dust and aerosols.[1]
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1][2] Contaminated clothing should be removed and laundered before reuse.[1][2]
3.3. Storage Plan
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3.4. Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2]
-
Skin: Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
-
3.5. Disposal Plan As a fluorinated organic compound, this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste (excess chemical, contaminated absorbents, and disposable PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.
-
Disposal Method: The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[8] Alternatively, disposal in a permitted hazardous waste landfill may be an option.[9][10]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.[1][2]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Safety Gloves for Extreme-Corrosive Protection - GLV1328 - New Pig [newpig.com]
- 6. Viton Chemical Resistant Glove [harshinifire.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. lawbc.com [lawbc.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
